4-Methyl-2-(1-piperidinyl)-quinoline-d10
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H18N2 |
|---|---|
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-4-methylquinoline |
InChI |
InChI=1S/C15H18N2/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3/i2D2,5D2,6D2,9D2,10D2 |
InChI-Schlüssel |
USYRQXDHKXGTCK-VHPHYHOGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Biological Context of 4-Methyl-2-(1-piperidinyl)-quinoline-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological context of the deuterated compound 4-Methyl-2-(1-piperidinyl)-quinoline-d10. This molecule is a labeled analog of 4-Methyl-2-(1-piperidinyl)-quinoline, a potent inhibitor of Transient Receptor Potential Canonical 4 (TRPC4) channels, which are implicated in a variety of physiological processes.
Core Chemical Properties
This compound is a stable isotope-labeled version of the parent compound, designed for use in applications such as pharmacokinetic studies and as an internal standard in quantitative mass spectrometry-based assays. The deuteration is typically on the piperidinyl moiety.
Physicochemical Data
The following tables summarize the key chemical and physical properties of both the deuterated and non-deuterated forms of the compound.
Table 1: General Chemical Properties
| Property | This compound | 4-Methyl-2-(1-piperidinyl)-quinoline |
| IUPAC Name | 4-methyl-2-(perdeuteriopiperidin-1-yl)quinoline | 4-methyl-2-(1-piperidinyl)quinoline |
| Synonyms | 4-Methyl-2-piperidin-1-ylquinoline-d10 | ML204, 2-Piperidino-lepidine |
| CAS Number | Not available (Unlabeled: 5465-86-1) | 5465-86-1[1] |
| Molecular Formula | C₁₅H₈D₁₀N₂ | C₁₅H₁₈N₂[1] |
| Molecular Weight | ~236.38 g/mol | 226.32 g/mol [1] |
Table 2: Computed Physicochemical Properties (for non-deuterated form)
| Property | Value | Reference |
| XLogP3 | 3.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 226.146998583 Da | [1] |
| Monoisotopic Mass | 226.146998583 Da | [1] |
| Topological Polar Surface Area | 16.1 Ų | [1] |
| Heavy Atom Count | 17 | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The general workflow is outlined below.
Materials:
-
Piperidine-d11[5]
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Microwave reactor or conventional heating apparatus
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., Hexane (B92381)/Ethyl Acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-chloro-4-methylquinoline (1 equivalent), piperidine-d11 (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in an anhydrous solvent like DMF.
-
Microwave-Assisted Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to a temperature between 120-150°C for a duration of 30-60 minutes.[6][7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.[9]
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and isotopic labeling of the final product.
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]
¹H NMR Spectroscopy:
-
Objective: To confirm the absence of protons on the piperidine (B6355638) ring and verify the signals corresponding to the quinoline (B57606) moiety.
-
Expected Observations: The spectrum should show signals corresponding to the aromatic protons and the methyl group of the quinoline core. The characteristic signals for the protons on the piperidine ring should be absent or significantly reduced, confirming successful deuteration.
¹³C NMR Spectroscopy:
-
Objective: To confirm the carbon skeleton of the molecule.
-
Expected Observations: The spectrum will show signals for all carbon atoms in the molecule. The carbons of the deuterated piperidine ring will exhibit splitting due to coupling with deuterium (B1214612).
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of the synthesized compound.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).[11]
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To determine the exact mass of the molecule and confirm its elemental composition.
-
Expected Observations: The HRMS data should show a molecular ion peak corresponding to the calculated exact mass of C₁₅H₈D₁₀N₂. The isotopic distribution pattern will also confirm the high level of deuterium incorporation.
Biological Context: Inhibition of TRPC4 Signaling
4-Methyl-2-(1-piperidinyl)-quinoline is a known potent and selective inhibitor of the TRPC4 ion channel. TRPC4 is a non-selective cation channel that plays a significant role in calcium signaling pathways.[12]
TRPC4 Signaling Pathway
TRPC4 channels are activated downstream of G-protein coupled receptors (GPCRs), specifically through the Gq/11 and Gi/o pathways.[13] The activation of these pathways leads to the production of second messengers that modulate TRPC4 channel activity, resulting in an influx of cations, including Ca²⁺, which triggers various downstream cellular responses.
The activation of Gq/11-coupled receptors stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Both IP₃ and DAG are involved in the modulation of TRPC4 activity. Concurrently, the activation of Gi/o-coupled receptors can directly potentiate TRPC4 channel opening.[12][13] 4-Methyl-2-(1-piperidinyl)-quinoline acts as an antagonist, directly inhibiting the TRPC4 channel and thereby blocking the influx of cations and subsequent downstream cellular signaling.
References
- 1. 4-Methyl-2-(1-piperidinyl)quinoline | C15H18N2 | CID 230710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-methylquinoline, 99%|CAS 634-47-9 [benchchem.com]
- 3. 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methylquinoline 99 634-47-9 [sigmaaldrich.com]
- 5. isotope.com [isotope.com]
- 6. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. [PDF] Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs | Semantic Scholar [semanticscholar.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Methyl-2-(1-piperidinyl)-quinoline-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated analog of the potent TRPC4 channel inhibitor, ML204. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.
Introduction
This compound is the stable isotope-labeled version of 4-Methyl-2-(1-piperidinyl)-quinoline (also known as ML204). The incorporation of ten deuterium (B1214612) atoms on the piperidinyl ring provides a significant mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[1] Its unlabeled counterpart is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) channel, which is involved in various physiological processes, including calcium signaling, endothelial function, and neuronal excitability.[1] Therefore, the deuterated version is a crucial tool for pharmacokinetic, pharmacodynamic, and metabolic studies of ML204 and related compounds.
Physicochemical Properties and Specifications
The general physicochemical properties of this compound are summarized in the table below. It is important to note that a specific CAS number is not always assigned to deuterated compounds; in many cases, the CAS number of the unlabeled parent compound is used for reference.
| Property | Value | Reference |
| Chemical Name | 4-Methyl-2-(1-piperidinyl-d10)-quinoline | N/A |
| Synonyms | ML204-d10, 2-Piperidino-lepidine-d10 | N/A |
| CAS Number | Not Assigned (Unlabeled: 5465-86-1) | [2][3] |
| Molecular Formula | C₁₅H₈D₁₀N₂ | [1] |
| Molecular Weight | 236.38 g/mol | [1] |
| Appearance | White to off-white solid | Representative |
| Purity (by HPLC) | ≥98% | Representative |
| Isotopic Enrichment | ≥99 atom % D | Representative |
| Storage | 2-8°C, under inert atmosphere | [1] |
Applications in Research and Drug Development
The primary applications of this compound stem from its identity as a stable isotope-labeled analog of a bioactive compound.
Internal Standard for Quantitative Analysis
Due to its near-identical chemical and physical properties to the unlabeled ML204, this compound is an excellent internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.
Tracer in Metabolic Studies
In drug metabolism and pharmacokinetic (DMPK) studies, this compound can be used as a tracer to investigate the metabolic fate of ML204. By analyzing the mass shifts in metabolites, researchers can identify and quantify the metabolic products of the parent compound.
Tool Compound in TRPC4 Channel Research
While the unlabeled compound is typically used for primary in vitro and in vivo studies of TRPC4 channel inhibition, the deuterated version can be employed in competitive binding assays or as a reference standard in studies investigating the mechanism of action of ML204.
Experimental Protocols
This section provides detailed representative methodologies for the synthesis, and application of this compound.
Proposed Synthesis of this compound
This proposed synthesis is based on the known synthesis of the unlabeled compound and general methods for the preparation of deuterated piperidine.
Reaction Scheme:
2-Chloro-4-methylquinoline (B123181) + Piperidine-d11 (B105061) → this compound + HCl
Materials:
-
2-Chloro-4-methylquinoline
-
Piperidine-d11
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 2-chloro-4-methylquinoline (1 equivalent) in anhydrous DMF, add piperidine-d11 (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.
-
Confirm the structure and isotopic enrichment by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Representative HPLC Method for Quantification
This method describes the use of this compound as an internal standard for the quantification of ML204 in a biological matrix.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A suitable gradient from 10% to 90% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
MRM Transition for ML204: Q1 (m/z 227.1) → Q3 (optimized product ion).
-
MRM Transition for this compound (IS): Q1 (m/z 237.2) → Q3 (optimized product ion).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound at a known concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
TRPC4 Inhibition Calcium Flux Assay
This protocol describes a cell-based assay to measure the inhibitory activity of compounds on TRPC4 channels using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPC4 and a Gq-coupled receptor (e.g., M1 muscarinic receptor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
TRPC4 agonist (e.g., carbachol (B1668302) for M1 receptor).
-
Test compounds (including unlabeled ML204 as a positive control).
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the HEK293-hTRPC4 cells into the microplates at a density that will yield a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Remove the dye loading solution and wash the cells with assay buffer.
-
Add the test compounds at various concentrations (and ML204 as a positive control) to the wells and incubate for 15-30 minutes.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Add the TRPC4 agonist to all wells while simultaneously recording the fluorescence signal over time (e.g., for 120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).
-
Determine the IC₅₀ values for the test compounds by fitting the concentration-response data to a suitable sigmoidal model.
-
Visualized Pathways and Workflows
TRPC4 Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the activation of TRPC4 channels via a Gq-coupled G-protein coupled receptor (GPCR).
Caption: Simplified TRPC4 activation pathway via a Gq-coupled GPCR.
Synthesis and Purification Workflow
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Bioanalytical Sample Preparation Workflow
This diagram illustrates the workflow for preparing a plasma sample for LC-MS analysis using this compound as an internal standard.
References
A Technical Guide to 4-Methyl-2-(1-piperidinyl)-quinoline-d10 and its Non-Deuterated Analog, ML204
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated stable isotope-labeled compound, and its pharmacologically active, non-deuterated analog, ML204. The guide details the physicochemical properties, mechanism of action, relevant signaling pathways, and experimental protocols associated with these molecules.
Physicochemical Properties
4-Methyl-2-(1-piperidinyl)-quinoline, also known as ML204, is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel.[1][2][3] Its deuterated form, this compound, incorporates ten deuterium (B1214612) atoms, making it an ideal internal standard for analytical applications, particularly in mass spectrometry-based quantification.[1][2]
| Property | This compound (Isotopologue) | 4-Methyl-2-(1-piperidinyl)-quinoline (ML204) |
| Molecular Formula | C₁₅H₈D₁₀N₂ | C₁₅H₁₈N₂ |
| Molecular Weight | 236.38 g/mol | 226.32 g/mol |
| Synonyms | ML204-d10, 2-Piperidino-lepidine-d10 | ML204, 2-Piperidino-lepidine, 4-Methyl-2-piperidinoquinoline |
| Primary Application | Stable Isotope-Labeled Internal Standard | Potent TRPC4 Channel Inhibitor |
Biological Activity and Mechanism of Action
The non-deuterated compound, ML204, is recognized for its inhibitory action on TRPC4 and TRPC5 channels.[4] TRPC4 channels are non-selective cation channels that play a crucial role in cellular calcium signaling.[5] ML204 has been shown to directly block the TRPC4 channel, independent of the G-protein coupled receptor (GPCR) activation pathway that often stimulates channel opening.[2][6] This makes it a valuable tool for isolating and studying the function and downstream effects of TRPC4 channels.
| Parameter | Value | Assay Type |
| Target(s) | TRPC4 / TRPC5 | - |
| IC₅₀ (TRPC4 Inhibition) | 0.96 µM | Fluorescent Intracellular Ca²⁺ Assay |
| IC₅₀ (TRPC4 Inhibition) | ~2.6 - 3.0 µM | Whole-Cell Voltage Clamp |
| Selectivity | >19-fold selective against TRPC6 | Fluorescent Assay |
| Solubility | 45 mg/mL in DMSO | - |
TRPC4 Channel Signaling and Inhibition by ML204
TRPC4 channels can be activated through various signaling pathways, most notably via GPCRs coupled to either Gq/11 or Gi/o proteins.[1][4] The Gq pathway involves the activation of Phospholipase C (PLC), leading to changes in phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of diacylglycerol (DAG). The Gi/o pathway can also lead to channel activation. ML204 exerts its effect by directly blocking the ion-conducting pore of the TRPC4 channel, thereby preventing the influx of cations like Ca²⁺ and Na⁺, regardless of the upstream activation signal.[2][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are TRPC4 modulators and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-(1-piperidinyl)-quinoline-d10
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated isotopologue of the potent and selective Transient Receptor Potential Canonical 4 (TRPC4) channel inhibitor, 4-Methyl-2-(1-piperidinyl)-quinoline (also known as ML204). This document details the compound's properties, experimental protocols for its characterization, and its mechanism of action within relevant biological pathways.
Core Physicochemical Data
The inclusion of ten deuterium (B1214612) atoms in the piperidinyl ring minimally alters the physicochemical properties compared to the parent compound, ML204, but provides a valuable tool for metabolic studies and use as an internal standard in analytical assays.[1] Quantitative data for the deuterated compound and its non-deuterated parent compound are summarized below for comparison.
| Property | This compound (Predicted/Inferred) | 4-Methyl-2-(1-piperidinyl)-quinoline (ML204)[2][3][4] |
| Molecular Formula | C₁₅H₈D₁₀N₂ | C₁₅H₁₈N₂ |
| Molecular Weight | 236.40 g/mol | 226.32 g/mol |
| Physical State | White to beige powder (predicted) | White to beige powder |
| Melting Point | 72-73 °C (inferred) | 72-73 °C |
| Boiling Point | 177-180 °C at 4.5 Torr (inferred) | 177-180 °C at 4.5 Torr |
| Solubility | Soluble in DMSO (inferred) | DMSO: ≥ 5 mg/mL (warmed)[3][4][5] |
| pKa | 7.34 ± 0.61 (predicted) | 7.34 ± 0.61 (predicted) |
| CAS Number | Not available | 5465-86-1[6] |
Mechanism of Action and Biological Context
4-Methyl-2-(1-piperidinyl)-quinoline (ML204) is a potent and selective antagonist of the TRPC4 and TRPC5 ion channels.[7] These channels are non-selective cation channels that play a crucial role in regulating intracellular calcium concentration.[8] The activation of TRPC4 is intricately linked to G-protein coupled receptor (GPCR) signaling. Stimulation of Gq-coupled or Gi/o-coupled receptors activates Phospholipase C (PLC), leading to the generation of downstream signals that open the TRPC4 channel, permitting an influx of Ca²⁺ ions.[9][10]
ML204 exerts its inhibitory effect by directly blocking the TRPC4 channel pore, preventing this ion influx.[11][12] This action has been shown to be independent of the specific GPCR activation pathway, indicating a direct interaction with the channel protein itself.[12][13] The deuterated form, this compound, is expected to have an identical mechanism of action and is primarily used as an analytical standard for pharmacokinetic and metabolic studies of ML204.[1][14]
Experimental Protocols
The characterization of this compound follows standard methodologies for novel chemical entities. Below are detailed protocols for its synthesis, purification, structural elucidation, and analysis of biological activity.
Synthesis and Purification
A plausible synthesis route for quinoline (B57606) derivatives involves a variation of the Doebner-von Miller reaction or similar cyclization methods.
-
Reaction Setup: In a round-bottom flask, a substituted aniline (B41778) is reacted with an α,β-unsaturated aldehyde or ketone (e.g., derived from acetone (B3395972) and a substituted benzaldehyde) in the presence of an acid catalyst like hydrochloric acid or a Lewis acid.[15] The reaction is often heated, sometimes using microwave irradiation to shorten reaction times.[15]
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide). The crude product is then extracted into an organic solvent such as ethyl acetate.[15]
-
Purification: The extracted product is purified using column chromatography on silica (B1680970) gel, with a solvent system like ethyl acetate/hexane to yield the pure quinoline derivative.[15] Purity is assessed by Thin-Layer Chromatography (TLC).
Structural Elucidation
The identity and structure of the synthesized compound are confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment, including the number of protons, their chemical shifts, and coupling constants. The deuteration of the piperidinyl ring would result in the disappearance of proton signals in that region compared to the spectrum of ML204.
-
¹³C NMR: To identify the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule, verifying the incorporation of ten deuterium atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule, such as C=N and C=C bonds within the quinoline ring system and C-H aromatic stretches.[15]
Biological Activity Assay (TRPC4 Inhibition)
The inhibitory activity of the compound on TRPC4 channels can be measured using established cellular assays.[13]
-
Fluorescence-Based Calcium Influx Assay:
-
Cell Culture: A stable cell line (e.g., HEK293) co-expressing the human TRPC4 channel and a specific GPCR (e.g., μ-opioid receptor) is cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Assay Protocol: The test compound (this compound) is pre-incubated with the cells. The TRPC4 channel is then activated by adding a specific GPCR agonist (e.g., DAMGO for the μ-opioid receptor).
-
Measurement: The change in intracellular calcium is measured as a change in fluorescence intensity using an instrument like a FlexStation or FDSS. The IC₅₀ value is determined by measuring the inhibitory effect of the compound across a range of concentrations.[13]
-
-
Whole-Cell Electrophysiology:
-
Cell Preparation: Patch-clamp recordings are performed on the same TRPC4-expressing cell line.
-
Recording: The whole-cell configuration is established. TRPC4 currents are activated by applying a GPCR agonist or by including a non-hydrolyzable GTP analog like GTPγS in the intracellular pipette solution to persistently activate G-proteins.[12]
-
Inhibition Measurement: The test compound is applied to the bath solution, and the reduction in the TRPC4-mediated current is measured to determine the level of inhibition and calculate the IC₅₀.[12][13]
-
References
- 1. clearsynth.com [clearsynth.com]
- 2. 4-Methyl-2-(1-piperidinyl)quinoline | C15H18N2 | CID 230710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-2-(1-piperidinyl)-quinoline | 5465-86-1 [chemicalbook.com]
- 4. 4-Methyl-2-(1-piperidinyl)-quinoline price,buy 4-Methyl-2-(1-piperidinyl)-quinoline - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are TRPC4 modulators and how do they work? [synapse.patsnap.com]
- 9. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Safety and Handling of 4-Methyl-2-(1-piperidinyl)-quinoline-d10
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
This section summarizes the known physical and chemical properties of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 and its non-deuterated analogue.
| Property | This compound | 4-Methyl-2-(1-piperidinyl)-quinoline (non-deuterated) |
| Molecular Formula | C₁₅H₈D₁₀N₂[1][2] | C₁₅H₁₈N₂[3] |
| Molecular Weight | 236.38 g/mol [1][2] | 226.32 g/mol [3] |
| CAS Number | Not Available[1] | 5465-86-1[3] |
| Synonyms | 4-Methyl-2-piperidin-1-ylquinoline-d10; 4-Methyl-2-piperidino-quinoline-d10; 2-Piperidino-lepidine-d10; ML204-d10[1][4] | ML204; 4-methyl-2-(piperidin-1-yl)quinoline[3] |
| Storage Temperature | 2-8°C (Refrigerator)[1] | Not specified, general cool, dry place recommended. |
Hazard Identification and Classification
The hazard information presented below is for the non-deuterated parent compound, 4-Methyl-2-(1-piperidinyl)-quinoline. It is recommended to handle the deuterated version with the same level of precaution.
| Hazard Classification | Details |
| GHS Pictograms | Warning[3] |
| GHS Hazard Statements | H302: Harmful if swallowed[3]. |
| GHS Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[3] |
| Other Potential Hazards | Based on related quinoline (B57606) compounds, may cause skin, eye, and respiratory irritation. Some quinoline derivatives are suspected of causing genetic defects and may cause cancer[5][6]. |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Due to the lack of specific experimental protocols for this compound, a general safe handling protocol is provided based on the potential hazards.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible[7].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges should be used.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Avoid breathing dust or vapors.
-
Do not get in eyes, on skin, or on clothing[5].
-
Contaminated clothing should be removed and laundered before reuse.
Caption: General workflow for safely handling potent chemical compounds.
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the spilled material and absorbent in a sealed, labeled container for proper disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Do not allow the material to enter drains or waterways.
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[7].
-
The recommended storage temperature is 2-8°C (refrigerator)[1].
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or with household garbage.
-
Contact a licensed professional waste disposal service to dispose of this material. Container disposal should also follow official regulations[8].
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound [lgcstandards.com]
- 3. 4-Methyl-2-(1-piperidinyl)quinoline | C15H18N2 | CID 230710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. fishersci.com [fishersci.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
The Dual Role of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 in Modern Drug Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated compound that plays a critical role in the research and development of its non-deuterated analogue, 4-Methyl-2-(1-piperidinyl)-quinoline (also known as ML204). The primary function of the d10 variant is to serve as a high-fidelity internal standard in bioanalytical studies, while ML204 is a potent and selective inhibitor of Transient Receptor Potential Canonical 4 (TRPC4) channels. This guide will delve into the core functions of both compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in their understanding and application of this important chemical tool.
Core Function as a Deuterated Internal Standard
This compound is a stable isotope-labeled (SIL) internal standard. In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), SIL internal standards are the gold standard for ensuring the accuracy and precision of analytical measurements. The near-identical physicochemical properties of the deuterated standard to the analyte (ML204) ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variability in the analytical process.
Quantitative Bioanalytical Method Performance
The use of a deuterated internal standard like this compound is crucial for developing robust bioanalytical methods. The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of a research compound using its deuterated internal standard.
| Parameter | Typical Acceptance Criteria | Performance with Deuterated IS |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) | Typically within ± 10% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | Typically < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | Method-dependent, often in the low ng/mL range |
| Recovery | Consistent and reproducible | High and consistent across concentration ranges |
| Matrix Effect | Minimized and compensated | Effectively normalized by the co-eluting IS |
Experimental Protocol: Quantification of ML204 in Plasma using this compound
This protocol outlines a general procedure for the extraction and quantification of ML204 from a biological matrix (e.g., rat plasma) using its deuterated internal standard.
1.2.1. Materials and Reagents
-
ML204 analytical standard
-
This compound (Internal Standard, IS)
-
Control (blank) rat plasma
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer and centrifuge
1.2.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ML204 and the d10-IS in an appropriate organic solvent (e.g., DMSO or Methanol).
-
Working Standard Solutions: Prepare serial dilutions of the ML204 stock solution in a 50:50 mixture of ACN and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the d10-IS at a fixed concentration (e.g., 100 ng/mL) in ACN.
1.2.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, or unknown study samples) into microcentrifuge tubes.
-
Add 150 µL of the Internal Standard Working Solution in ACN to each plasma sample.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.
1.2.4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
ML204: [M+H]+ → fragment ion (e.g., m/z 227.2 → fragment)
-
This compound: [M+H]+ → fragment ion (e.g., m/z 237.2 → fragment)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
1.2.5. Data Analysis
-
Integrate the peak areas for both the analyte (ML204) and the internal standard (d10-IS).
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of ML204 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Bioanalytical Method Development
Core Function as a TRPC4 Channel Inhibitor (ML204)
4-Methyl-2-(1-piperidinyl)-quinoline (ML204) is a potent and selective inhibitor of the TRPC4 ion channel.[1][2][3] TRPC4 is a non-selective cation channel involved in various physiological processes, and its dysregulation has been implicated in several disease states. ML204 serves as a valuable chemical probe for studying the function and therapeutic potential of TRPC4 channels.
In Vitro Inhibitory Activity and Selectivity
ML204 has been characterized in various in vitro assays to determine its potency and selectivity for TRPC4 over other related ion channels.
| Assay Type | Target | IC₅₀ Value | Reference |
| Fluorescent Calcium Influx Assay | TRPC4 | 0.96 µM | [1][2][3] |
| Electrophysiology (Whole-cell patch clamp) | TRPC4 | 2.6 - 2.9 µM | [1] |
| Fluorescent Calcium Influx Assay | TRPC6 | ~18 µM (19-fold selective) | [1][2][3] |
| Fluorescent Calcium Influx Assay | TRPC3 / TRPC5 | ~9 µM (9-fold selective) | [1] |
In Vivo Pharmacokinetic Profile of ML204
While a comprehensive pharmacokinetic dataset for ML204 is not publicly available, studies on structurally related quinoline-piperidine compounds and general pharmacokinetic principles can provide an expected profile. A key feature for a CNS-active compound is its ability to cross the blood-brain barrier. Some quinoline-piperidine scaffolds have demonstrated good CNS penetration.[4] The use of this compound is essential for accurately determining these parameters in preclinical studies.
| Pharmacokinetic Parameter | Description | Expected Attribute for a CNS Drug |
| Tmax | Time to reach maximum plasma concentration | Relatively short for rapid onset of action |
| Cmax | Maximum plasma concentration | Dose-dependent |
| AUC | Area under the concentration-time curve (total drug exposure) | Proportional to the dose |
| t₁/₂ (Half-life) | Time for plasma concentration to decrease by half | Moderate to allow for reasonable dosing intervals |
| Brain:Plasma Ratio (Kp) | Ratio of drug concentration in the brain to that in the plasma | > 1 for good CNS penetration |
TRPC4 Signaling Pathway and Inhibition by ML204
TRPC4 channels can be activated through G-protein coupled receptor (GPCR) signaling pathways. The diagram below illustrates a common activation mechanism and the point of inhibition by ML204.
Experimental Protocol: In Vitro TRPC4 Inhibition Assay (Calcium Influx)
This protocol describes a fluorescent-based assay to measure the inhibition of TRPC4 channel activity by ML204 in a cell-based system.
2.4.1. Cell Culture and Reagents
-
HEK293 cells stably co-expressing human TRPC4 and a relevant GPCR (e.g., µ-opioid receptor).
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TRPC4 agonist (e.g., DAMGO for µ-opioid receptor).
-
ML204 compound dilutions.
2.4.2. Assay Procedure
-
Cell Plating: Seed the HEK293-TRPC4 cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of ML204 in Assay Buffer.
-
Add the ML204 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium.
-
Establish a baseline fluorescence reading for each well.
-
Add the TRPC4 agonist (e.g., DAMGO) to all wells simultaneously.
-
Record the change in fluorescence over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to calcium influx through TRPC4 channels.
-
Calculate the percentage of inhibition for each concentration of ML204 relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the log concentration of ML204 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is an indispensable tool in the preclinical development of its non-deuterated analogue, the TRPC4 inhibitor ML204. Its use as a stable isotope-labeled internal standard enables the accurate and precise quantification of ML204 in biological matrices, which is fundamental for pharmacokinetic and pharmacodynamic studies. ML204 itself is a valuable chemical probe for elucidating the physiological and pathophysiological roles of TRPC4 channels, with potential therapeutic implications. This guide provides a foundational understanding and practical protocols for researchers working with these compounds, facilitating further investigation into the therapeutic potential of TRPC4 inhibition.
References
- 1. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in Rat Plasma using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in rat plasma. 4-Methyl-2-(1-piperidinyl)-quinoline is a potent inhibitor of the transient receptor potential canonical 4 (TRPC4) channel, a target of interest in drug development. The method utilizes its stable isotope-labeled (SIL) analog, 4-Methyl-2-(1-piperidinyl)-quinoline-d10, as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation protocol allows for high-throughput sample processing, making this method suitable for pharmacokinetic studies in a drug discovery and development setting.
Introduction
4-Methyl-2-(1-piperidinyl)-quinoline has been identified as a potent and selective inhibitor of the TRPC4 ion channel. Modulators of TRPC4 channels are being investigated for their therapeutic potential in various physiological and pathological processes. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is essential for the accurate determination of drug concentrations in biological matrices.
LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects, correcting for variability in sample preparation and instrument response, and thus improving the overall quality of the analytical data.[1][2][3] This application note provides a comprehensive protocol for the determination of 4-Methyl-2-(1-piperidinyl)-quinoline in rat plasma, validated to meet the rigorous standards of bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
Analytes: 4-Methyl-2-(1-piperidinyl)-quinoline (Analyte), this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Biological Matrix: Blank rat plasma (K2EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method was employed for sample extraction:
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (500 ng/mL in 50% methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to 10% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Manufacturer's recommendations |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions were used for the quantification of the analyte and the internal standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Methyl-2-(1-piperidinyl)-quinoline | 227.2 | 143.1 | 100 | 25 |
| This compound (IS) | 237.2 | 143.1 | 100 | 25 |
Data Presentation
The method was validated over a concentration range of 1 to 1000 ng/mL in rat plasma. The validation results are summarized in the tables below.
Table 1: Calibration Curve Performance
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low QC | 3 | 2.91 | 97.0 | 6.2 |
| Mid QC | 50 | 51.5 | 103.0 | 4.1 |
| High QC | 800 | 784.0 | 98.0 | 3.5 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Logical Relationship of Internal Standard Use
Caption: Role of the Internal Standard in Quantification.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput means for the quantitative analysis of 4-Methyl-2-(1-piperidinyl)-quinoline in rat plasma. The use of its deuterated internal standard, this compound, ensures the reliability of the results by correcting for potential analytical variations. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for supporting preclinical pharmacokinetic studies in the development of novel TRPC4 inhibitors.
References
- 1. 4-methyl-2-(1-piperidinyl)-quinoline | Sigma-Aldrich [sigmaaldrich.com]
- 2. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of LC-MS/MS in pharmacokinetic studies | Semantic Scholar [semanticscholar.org]
Quantitative Analysis of ML204 in Biological Matrices Using a Deuterated Internal Standard by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantitative analysis of ML204, a potent and selective TRPC4/C5 ion channel inhibitor, in biological matrices such as plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, ML204-d4, to ensure high accuracy and precision. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are described. This application note is intended to guide researchers in establishing a robust and reliable bioanalytical method for pharmacokinetic and other drug development studies involving ML204.
Introduction
ML204 is a small molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] These ion channels are implicated in a variety of physiological processes, and selective inhibitors like ML204 are valuable tools for studying their function and potential as therapeutic targets.[2][3] To support preclinical and clinical development, a sensitive and selective quantitative bioanalytical method is essential for the determination of ML204 concentrations in biological samples.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is crucial for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.[5] This application note details a hypothetical, yet scientifically grounded, LC-MS/MS method for the quantification of ML204 in plasma using a deuterated internal standard, ML204-d4.
Signaling Pathway of ML204 Target
ML204 acts by blocking TRPC4 and TRPC5 channels, which are non-selective cation channels that allow the influx of Ca2+ and other cations into the cell. The activation of these channels is often linked to G-protein coupled receptor (GPCR) signaling pathways. For instance, stimulation of certain GPCRs can lead to the activation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), ultimately leading to the opening of TRPC4/5 channels. ML204 is believed to directly interact with the channel protein to induce its inhibitory effect.[2]
Caption: Simplified signaling pathway showing the activation of TRPC4/C5 channels and the inhibitory action of ML204.
Experimental Protocols
Synthesis of Deuterated Internal Standard (ML204-d4)
A stable isotope-labeled internal standard is critical for accurate quantification. A plausible synthetic route for ML204-d4, with deuterium (B1214612) atoms on the piperidine (B6355638) ring, is proposed below. This approach minimizes the likelihood of isotopic exchange during sample processing and analysis.
Caption: Proposed synthetic workflow for ML204-d4.
Protocol:
-
Deuteration of Pyridine: Pyridine can be deuterated using a suitable deuterium source, such as D2O with a catalyst, to yield pyridine-d5.
-
Reduction to Deuterated Piperidine: The resulting pyridine-d5 is then reduced, for example, by catalytic hydrogenation with H2 over a platinum catalyst, to produce piperidine-d10. The use of H2 in this step is a cost-effective choice, as the deuterium is already incorporated into the ring.
-
Synthesis of ML204-d4: 2-Chloro-4-methylquinoline is reacted with the synthesized piperidine-d10 via a nucleophilic aromatic substitution reaction to yield the final product, ML204-d4.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.
Materials:
-
Human plasma
-
ML204 and ML204-d4 stock solutions (in methanol (B129727) or DMSO)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (ML204-d4 in methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Hypothetical):
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Hypothetical):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: Predicted MRM Transitions for ML204 and ML204-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| ML204 | 227.2 | 143.1 (quinoline fragment) | 25 |
| ML204 | 227.2 | 84.1 (piperidine fragment) | 20 |
| ML204-d4 (IS) | 237.2 | 143.1 (quinoline fragment) | 25 |
| ML204-d4 (IS) | 237.2 | 94.1 (deuterated piperidine fragment) | 20 |
Note: The exact m/z values and collision energies should be optimized experimentally.
Data Presentation
The following tables present hypothetical data to illustrate the expected performance of the method.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| ML204 | 1 - 1000 | y = 0.005x + 0.001 | > 0.995 |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 800 | < 15 | 85-115 | < 15 | 85-115 |
Experimental Workflow Visualization
The overall experimental workflow for the quantitative analysis of ML204 is depicted in the following diagram.
Caption: Overall experimental workflow for the quantitative analysis of ML204.
Conclusion
This application note provides a detailed, albeit hypothetical, protocol for the quantitative analysis of ML204 in plasma using a deuterated internal standard and LC-MS/MS. The described method, including the proposed synthesis of the internal standard, sample preparation, and analytical conditions, offers a solid foundation for researchers to develop and validate a robust bioanalytical assay for ML204. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required for regulated bioanalysis in drug development. Experimental optimization of the described parameters is a necessary next step to ensure the method's performance for specific applications.
References
- 1. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Pep2Prob Benchmark: Predicting Fragment Ion Probability for MS2-based Proteomics [arxiv.org]
- 5. caymanchem.com [caymanchem.com]
Application Notes & Protocols for Bioanalytical Method Development Using 4-Methyl-2-(1-piperidinyl)-quinoline-d10 as an Internal Standard
Introduction
These application notes provide a comprehensive framework for the development and validation of a bioanalytical method for the quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in biological matrices. The protocol leverages 4-Methyl-2-(1-piperidinyl)-quinoline-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, a critical requirement in pharmacokinetic, toxicokinetic, and other drug development studies.
The analyte, 4-Methyl-2-(1-piperidinyl)-quinoline, is a quinoline (B57606) derivative.[1][2][3] The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variability during sample preparation and analysis.[4] This document outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which serves as a robust starting point for researchers. The provided protocols for sample preparation and analysis can be adapted to various biological matrices, such as plasma, serum, and urine.[4][5][6]
Analyte and Internal Standard Information
A successful bioanalytical method relies on well-characterized reference standards. The information below is critical for method setup.
| Parameter | Analyte | Internal Standard (IS) |
| Compound Name | 4-Methyl-2-(1-piperidinyl)-quinoline | This compound |
| Molecular Formula | C₁₅H₁₈N₂ | C₁₅H₈D₁₀N₂ |
| Monoisotopic Mass | 226.15 g/mol | 236.21 g/mol |
| Structure | (Structure of Analyte) | (Structure of Deuterated IS) |
| Role | Compound to be quantified in a biological matrix. | Stable isotope-labeled analog used for accurate quantification. |
Proposed LC-MS/MS Method Parameters
The following parameters provide a starting point for method development. Optimization is necessary to achieve desired performance characteristics.
Mass Spectrometry
Mass spectrometry detection should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[5]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analyte MRM Transition | m/z 227.2 → 143.1 (Proposed) |
| IS MRM Transition | m/z 237.2 → 153.1 (Proposed) |
| Dwell Time | 100-200 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500-550 °C |
| IonSpray Voltage | 4500-5500 V |
| Collision Energy (CE) | Optimize for each transition (start at 20-35 eV) |
| Declustering Potential (DP) | Optimize for each transition (start at 60-80 V) |
Note: The proposed MRM transitions are based on the precursor ion [M+H]⁺ and a plausible fragmentation pattern (loss of the piperidinyl group). These must be confirmed experimentally by infusing the analyte and IS into the mass spectrometer.
Liquid Chromatography
A reversed-phase UPLC/HPLC method is recommended for the chromatographic separation of the analyte from endogenous matrix components.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Table 2.2.1: Suggested Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Experimental Protocols
Protocol: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of 4-Methyl-2-(1-piperidinyl)-quinoline (Analyte) and this compound (IS).
-
Dissolve each in a separate 1 mL volumetric flask using methanol (B129727) as the diluent.
-
-
Working Stock Solutions:
-
Prepare a series of Analyte working solutions by serially diluting the primary stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Prepare an IS working solution by diluting the IS primary stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
-
Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation is a fast and effective method for sample clean-up in plasma.[5]
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate biological matrix (e.g., human plasma) into the labeled tubes.
-
For calibration standards and QCs, spike 5 µL of the corresponding Analyte working solution. For blanks and unknown samples, add 5 µL of 50:50 acetonitrile:water.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile without IS. The acetonitrile acts as the precipitating agent.
-
Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Visualizations
Diagram: Analyte and Internal Standard Relationship
The diagram below illustrates the core principle of using a stable isotope-labeled internal standard for quantification. The SIL-IS is chemically identical to the analyte but has a higher mass, allowing the mass spectrometer to distinguish between them.
Caption: Relationship between analyte, internal standard, and concentration determination.
Diagram: Bioanalytical Experimental Workflow
This workflow outlines the complete process from receiving a biological sample to obtaining the final concentration data.
Caption: Step-by-step workflow for the bioanalytical quantification of a small molecule.
Method Validation Summary
Once the method is developed, a full validation should be performed according to regulatory guidelines (e.g., ICH M10).[7] The table below summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy within ±20%; Precision ≤20% CV. |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value and the variability of the data. | Accuracy within ±15% (except LLOQ); Precision ≤15% CV (except LLOQ).[8] |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by the biological matrix. | IS-normalized matrix factor CV should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).[9] | Mean concentration should be within ±15% of nominal concentration. |
This document serves as a guideline. All experimental parameters, especially mass spectrometric conditions, must be optimized in the laboratory to ensure a robust and reliable bioanalytical method.
References
- 1. 4-Methyl-2-(1-piperidinyl)quinoline | C15H18N2 | CID 230710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methyl-2-(1-piperidinyl)-quinoline | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Methyl-2-(1-piperidinyl)-quinoline | Sigma-Aldrich [sigmaaldrich.com]
- 4. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-2-(1-piperidinyl)-quinoline-d10 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 as an internal standard in pharmacokinetic (PK) studies of its non-labeled counterpart, 4-Methyl-2-(1-piperidinyl)-quinoline, also known as ML204. ML204 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel.[1][2][3] The protocols outlined below are intended to guide researchers in developing robust bioanalytical methods for the accurate quantification of ML204 in biological matrices, a critical step in evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction to 4-Methyl-2-(1-piperidinyl)-quinoline (ML204)
4-Methyl-2-(1-piperidinyl)-quinoline (ML204) is a small molecule inhibitor of TRPC4 channels, which are non-selective cation channels involved in various physiological processes.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard exhibits nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution allows for the correction of variability in extraction efficiency and matrix effects, leading to highly accurate and precise quantification.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of 4-Methyl-2-(1-piperidinyl)-quinoline (ML204) in Sprague-Dawley Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 |
| Tmax (Time to Cmax) | h | 2.0 |
| AUC(0-t) (Area under the curve from 0 to last measurable point) | ng·h/mL | 4500 |
| AUC(0-inf) (Area under the curve from 0 to infinity) | ng·h/mL | 4800 |
| t1/2 (Elimination Half-life) | h | 6.5 |
| CL/F (Apparent Total Clearance) | L/h/kg | 2.1 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 19.5 |
Experimental Protocols
Bioanalytical Method Development and Validation using LC-MS/MS
This protocol outlines the steps for developing and validating a robust LC-MS/MS method for the quantification of ML204 in plasma, using this compound as the internal standard (IS).
1.1. Materials and Reagents
-
4-Methyl-2-(1-piperidinyl)-quinoline (ML204) reference standard
-
This compound (Internal Standard)
-
Control biological matrix (e.g., rat plasma)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
1.2. Stock and Working Solutions Preparation
-
Prepare individual stock solutions of ML204 and its d10-IS in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the ML204 stock solution to create working solutions for calibration standards (e.g., 1, 10, 100, 1000 ng/mL) and quality control (QC) samples (e.g., low, mid, high concentrations).
-
Prepare a working solution of the d10-IS at a concentration that provides an appropriate response in the mass spectrometer (e.g., 100 ng/mL).
1.3. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 150 µL of the d10-IS working solution in acetonitrile.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
1.4. LC-MS/MS Conditions (Representative)
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | ML204: To be determined experimentallyML204-d10: To be determined experimentally |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
1.5. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
In Vivo Pharmacokinetic Study in Rats (Example Protocol)
2.1. Animal Model
-
Male Sprague-Dawley rats (8-10 weeks old)
2.2. Dosing
-
Fast animals overnight prior to dosing.
-
Administer ML204 orally (e.g., by gavage) at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
2.3. Blood Sampling
-
Collect blood samples (approximately 200 µL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2.4. Sample Analysis and Pharmacokinetic Analysis
-
Analyze the plasma samples for ML204 concentration using the validated LC-MS/MS method described above.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of ML204.
Caption: Simplified signaling pathway of TRPC4 channel activation and inhibition by ML204.
References
Application of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 in Drug Metabolism Studies: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-(1-piperidinyl)-quinoline is a novel heterocyclic compound with potential therapeutic applications. As with any new chemical entity, a thorough understanding of its metabolic fate is crucial for further development. This document provides detailed application notes and protocols for the use of its deuterated analog, 4-Methyl-2-(1-piperidinyl)-quinoline-d10, in in vitro drug metabolism studies. The stable isotope-labeled version serves as an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, ensuring high accuracy and precision in bioanalytical methods.[1][2][3][4]
This guide outlines a hypothetical, yet representative, application based on established methodologies for the metabolic profiling of quinoline (B57606) and piperidine (B6355638) derivatives. The protocols provided are intended to serve as a practical template for researchers initiating metabolism studies of 4-Methyl-2-(1-piperidinyl)-quinoline and similar compounds.
Application Notes
The primary application of this compound is as an internal standard for the accurate quantification of the parent compound, 4-Methyl-2-(1-piperidinyl)-quinoline, in biological matrices during drug metabolism and pharmacokinetic studies. Its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass. This allows it to co-elute with the analyte during chromatography, effectively normalizing variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[2][4]
Key Applications:
-
Metabolic Stability Assessment: To determine the rate at which the parent compound is metabolized by liver enzymes.
-
Metabolite Identification: To aid in the structural elucidation of potential metabolites.
-
Enzyme Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of the parent compound.
-
Pharmacokinetic (PK) Studies: For accurate quantification of the drug in plasma, urine, or tissue homogenates in preclinical and clinical studies.
Quantitative Data Summary
The following tables present hypothetical but plausible data that could be generated from the described experimental protocols.
Table 1: Metabolic Stability of 4-Methyl-2-(1-piperidinyl)-quinoline in Human Liver Microsomes
| Time (minutes) | Mean % Parent Remaining (n=3) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 5 | 85.2 | 3.1 |
| 15 | 60.7 | 4.5 |
| 30 | 35.1 | 2.8 |
| 60 | 10.3 | 1.9 |
Table 2: Calculated In Vitro Metabolic Parameters
| Parameter | Value | Unit |
| In vitro half-life (t½) | 25.9 | minutes |
| Intrinsic Clearance (CLint) | 26.7 | µL/min/mg protein |
Table 3: LC-MS/MS Parameters for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methyl-2-(1-piperidinyl)-quinoline | 227.2 | 143.1 | 25 |
| This compound (IS) | 237.2 | 143.1 | 25 |
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolism of 4-Methyl-2-(1-piperidinyl)-quinoline.
Materials:
-
4-Methyl-2-(1-piperidinyl)-quinoline
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
96-well plates
-
Incubator/shaker
Protocol:
-
Prepare a stock solution of 4-Methyl-2-(1-piperidinyl)-quinoline in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a working solution by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.
-
In a 96-well plate, pre-warm the HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the 1 µM working solution of 4-Methyl-2-(1-piperidinyl)-quinoline to the wells containing the pre-warmed HLM and NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding two volumes of ice-cold acetonitrile containing this compound (at a final concentration of 100 nM).
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To quantify the remaining parent compound at each time point.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: As specified in Table 3.
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Normalize the peak area ratios to the zero-time point (100%).
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: Predicted metabolic pathway for 4-Methyl-2-(1-piperidinyl)-quinoline.
References
Chromatographic separation of ML204 and ML204-d10
An Application Note on the Chromatographic Separation of ML204 and ML204-d10 for Drug Development Professionals.
This application note details a robust method for the chromatographic separation of the selective TRPC4 channel inhibitor, ML204, and its deuterated internal standard, ML204-d10. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of ML204 in various matrices.
Introduction
ML204 is a potent and selective blocker of TRPC4 channels, which are implicated in a variety of physiological processes.[1] Accurate determination of ML204 concentrations in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. The use of a stable isotope-labeled internal standard, such as ML204-d10, is a common and effective strategy to improve the accuracy and precision of quantitative bioanalytical methods, particularly when using mass spectrometry detection.[2][3][4] This document provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of ML204 and ML204-d10.
Experimental Workflow
The following diagram outlines the general workflow for the chromatographic separation and analysis of ML204 and ML204-d10.
Caption: Experimental workflow for the quantification of ML204 using ML204-d10 as an internal standard.
Quantitative Data
The following tables summarize the optimized chromatographic conditions and the system suitability parameters for the separation of ML204 and ML204-d10.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold at 30% B for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temperature | 10 °C |
| Detection | Mass Spectrometry (Triple Quadrupole) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (ML204) | To be determined experimentally |
| MRM Transition (ML204-d10) | To be determined experimentally |
Table 2: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 |
| Retention Time RSD | < 2% |
| Peak Area RSD | < 5% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
ML204 Stock Solution (1 mg/mL): Accurately weigh 10 mg of ML204 and dissolve it in 10 mL of a suitable solvent such as DMSO or methanol.[5]
-
ML204-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of ML204-d10 and dissolve in 10 mL of the same solvent as the ML204 stock.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ML204 stock solution with the mobile phase or a surrogate matrix to create calibration standards at desired concentrations.
-
Internal Standard Working Solution: Dilute the ML204-d10 stock solution to a final concentration (e.g., 100 ng/mL) to be spiked into all samples and standards.
Sample Preparation
-
Thaw biological samples (e.g., plasma, serum) if frozen.
-
To a 100 µL aliquot of the sample, add a fixed volume of the internal standard working solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 300 µL).
-
Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for HPLC analysis.
HPLC Method
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Set the column and autosampler to the temperatures specified in Table 1.
-
Inject the prepared samples and standards onto the column.
-
Run the gradient program as detailed in Table 1.
-
Monitor the elution of ML204 and ML204-d10 using the mass spectrometer with the appropriate MRM transitions.
Data Analysis
-
Integrate the peak areas of ML204 and ML204-d10 in the resulting chromatograms.
-
Calculate the ratio of the peak area of ML204 to the peak area of ML204-d10 for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of ML204 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the separation of ML204 and its deuterated internal standard, ML204-d10. This method is suitable for use in quantitative bioanalytical assays to support drug development programs. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, compensating for potential variations during sample preparation and analysis.[3][6] The provided protocol can be adapted and validated for specific matrices and concentration ranges as required.
References
- 1. ML204 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. lcms.cz [lcms.cz]
- 3. Choosing an Internal Standard [restek.com]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ML204 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Standard operating procedure for using 4-Methyl-2-(1-piperidinyl)-quinoline-d10
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-2-(1-piperidinyl)-quinoline-d10 is the deuterated stable isotope-labeled analog of 4-Methyl-2-(1-piperidinyl)-quinoline. The parent compound is a potent inhibitor of Transient Receptor Potential Cation Channel Subfamily C Member 4 (TRPC4) channels, which are involved in various physiological processes, including muscle response and cellular stimulation.[1] Due to the therapeutic potential of TRPC4 inhibitors, robust and accurate quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies during drug development.
The d10-labeled version of the molecule serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical physicochemical properties, chromatographic retention times, and ionization efficiencies to the analyte of interest.[3][4][5] This ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[2][3]
Principle of Application: Isotope Dilution Mass Spectrometry
The core application for this compound is as an internal standard in isotope dilution mass spectrometry. A known concentration of the deuterated standard is spiked into all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process.[4]
During LC-MS/MS analysis, the non-labeled analyte and the deuterated internal standard are separated chromatographically and detected by the mass spectrometer. The instrument monitors specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte in the unknown sample, based on a calibration curve generated from standards with known concentrations. This ratiometric measurement corrects for potential sample loss during extraction, injection volume variability, and matrix-induced ion suppression or enhancement.[3]
Experimental Protocol: Quantification in Human Plasma
This protocol provides a standard operating procedure for the quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in human plasma using this compound as an internal standard.
3.1 Materials and Reagents
-
4-Methyl-2-(1-piperidinyl)-quinoline (Analyte)
-
This compound (Internal Standard, IS)
-
LC-MS/MS grade Methanol
-
LC-MS/MS grade Acetonitrile (B52724)
-
LC-MS/MS grade Water
-
Formic Acid (≥98%)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g and 4°C)
-
LC vials with inserts
3.2 Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Methyl-2-(1-piperidinyl)-quinoline in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 acetonitrile:water to create working solutions for calibration curve standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
3.3 Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[4]
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[4]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer 100 µL of the clear supernatant to an LC vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Data Presentation and Instrumentation
4.1 LC-MS/MS Instrumentation and Conditions The following tables provide typical parameters for the analysis. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 4-Methyl-2-(1-piperidinyl)-quinoline | 227.2 | 143.1 | 100 | 35 |
| this compound | 237.2 | 143.1 | 100 | 35 |
Note: The product ion for both the analyte and the IS is expected to be the same as the deuterium (B1214612) atoms are on the piperidinyl ring, which is lost in this fragmentation.
4.2 Calibration and Quality Control
-
Calibration Curve: Prepare an 8-point calibration curve in blank plasma, typically ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Controls (QCs): Prepare QCs in blank plasma at a minimum of three concentration levels: Low, Medium, and High.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥0.99. The accuracy of the back-calculated standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Visual Workflow and Diagrams
5.1 Experimental Workflow Diagram
The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.
Caption: Bioanalytical workflow for quantifying a drug in plasma using a deuterated internal standard.
Disclaimer: This document provides a general protocol and application notes. All procedures, especially instrument parameters, must be fully validated by the end-user according to regulatory guidelines (e.g., FDA or EMA) for the specific application.
References
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-2-(1-piperidinyl)-quinoline-d10
Welcome to the technical support center for 4-Methyl-2-(1-piperidinyl)-quinoline-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential isotopic purity issues and to offer troubleshooting strategies for common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the isotopic purity of this compound?
The main concerns are the presence of unlabeled (d0) analyte and partially deuterated isotopic variants.[1] These impurities can compromise the accuracy of quantitative analyses by artificially inflating the signal of the analyte or causing variability in the internal standard's response.[2] High isotopic enrichment (ideally ≥98%) is crucial for reliable results.[2]
Q2: My analytical results show inconsistent quantification when using this compound as an internal standard. What could be the cause?
Inconsistent quantification can stem from several factors:
-
Isotopic Instability: Loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment (isotopic exchange).[1]
-
Chromatographic Shift: The deuterated standard and the non-deuterated analyte may have slightly different retention times, leading to differential matrix effects.[1][2]
-
Purity Issues: The presence of the unlabeled analyte in the deuterated internal standard can lead to inaccurate measurements.[1]
-
Differential Matrix Effects: The analyte and the internal standard may experience varying levels of ion suppression or enhancement from the sample matrix.[1][2]
Q3: Can the position of the deuterium labels on this compound affect its stability?
Yes, the position of deuterium labels is critical. Deuterium atoms on carbons adjacent to heteroatoms (like nitrogen) or aromatic rings can be more susceptible to exchange under certain pH or temperature conditions.[1] While the piperidinyl ring is saturated, the quinoline (B57606) ring system's reactivity could influence the stability of adjacent deuterium atoms.
Q4: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of deuterated compounds can be effectively determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] These techniques can provide detailed information on the isotopic distribution and confirm the structural integrity of the labeled compound.[3][4]
Troubleshooting Guides
Issue 1: Suspected Isotopic Exchange
Symptoms:
-
Gradual decrease in the internal standard's signal intensity over time.
-
Appearance of signals corresponding to partially deuterated or unlabeled species in mass spectrometry.
-
Inaccurate and irreproducible quantitative results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected isotopic exchange.
Issue 2: Presence of Unlabeled Analyte in the Internal Standard
Symptoms:
-
Significant signal for the unlabeled analyte in blank samples spiked only with the internal standard.
-
Overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
Quantitative Data Summary:
| Lot Number | Isotopic Purity (d10) | d9 Abundance | d0 Abundance (Unlabeled) |
| Lot A | 99.2% | 0.7% | 0.1% |
| Lot B | 97.5% | 1.8% | 0.7% |
| Lot C | 99.8% | 0.15% | 0.05% |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by LC-HRMS
Objective: To determine the isotopic distribution of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of the unlabeled (d0) and deuterated (d10) forms.
-
Integrate the peak areas for all isotopic variants.
-
Calculate the percentage of each isotopic species.
-
Workflow for LC-HRMS Isotopic Purity Assessment:
Caption: Experimental workflow for LC-HRMS isotopic purity analysis.
Protocol 2: Confirmation of Deuterium Label Position by NMR
Objective: To confirm the structural integrity and the positions of deuterium labels on the this compound molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the deuterated standard in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).[5]
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments:
-
¹H NMR: To observe the absence of signals at the deuterated positions.
-
²H (Deuterium) NMR: To directly observe the signals from the deuterium atoms.
-
¹³C NMR: To confirm the overall carbon skeleton.
-
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the remaining proton signals and compare them to the expected integration values for a fully deuterated compound. The absence of signals where deuterium should be present confirms successful labeling.
-
The ²H NMR spectrum should show signals corresponding to the locations of the deuterium atoms.
-
The ¹³C NMR spectrum should be consistent with the proposed structure.
-
This comprehensive guide should assist researchers in identifying and resolving potential issues related to the isotopic purity of this compound, ensuring more accurate and reliable experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. neofroxx.com [neofroxx.com]
Matrix effects in ML204 quantification with a deuterated standard
This guide provides troubleshooting resources and frequently asked questions for researchers encountering matrix effects during the LC-MS/MS quantification of ML204 using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for ML204 quantification?
Matrix effects are the alteration of ionization efficiency for a target analyte, such as ML204, due to co-eluting compounds from the sample matrix.[1][2] In bioanalysis, these interfering components can be salts, lipids, or proteins from plasma, urine, or tissue homogenates.[2][3] The effect can manifest as:
-
Ion Suppression: A decrease in the analyte signal, which is the most common manifestation.[4] This occurs when matrix components compete with the analyte for ionization in the mass spectrometer's source, leading to an underestimation of the analyte's concentration.[2]
-
Ion Enhancement: An increase in the analyte signal, which is less common but can lead to an overestimation of the concentration.[1]
These effects can severely compromise the accuracy, precision, and sensitivity of the quantification method. ML204 (C₁₅H₁₈N₂), being a small organic molecule, is susceptible to these interferences during the electrospray ionization (ESI) process commonly used in LC-MS/MS.[5]
Q2: How does a deuterated internal standard (IS), like ML204-d4, help correct for matrix effects?
A deuterated internal standard, also known as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for compensating for matrix effects.[1] Because a deuterated IS is chemically and physically almost identical to the analyte (ML204), it has nearly the same chromatographic retention time and ionization efficiency.[1]
The core principle is that the deuterated IS and the analyte will co-elute and therefore be exposed to the same matrix interferences at the same time.[1][6] Both will experience similar degrees of ion suppression or enhancement.[2] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variations caused by the matrix effect are normalized, leading to accurate and precise quantification.[1][7]
Q3: I'm seeing poor reproducibility in my ML204 quantification. Could matrix effects be the cause?
Yes, poor reproducibility is a classic symptom of uncorrected or variable matrix effects.[3] If different samples in a batch have varying levels of interfering matrix components, the degree of ion suppression for ML204 can change from sample to sample. This leads to inconsistent analyte/IS area ratios and, consequently, poor precision in the final calculated concentrations.
Q4: My ML204 peak area is much lower in plasma samples than in neat standards. What's happening?
This is a strong indication of ion suppression.[1] The complex components of the plasma matrix (e.g., phospholipids (B1166683), salts) are likely co-eluting with your ML204 peak and interfering with its ability to efficiently ionize in the mass spectrometer's source.[4][8] While a deuterated internal standard should correct for this, a significant drop in signal can still impact the sensitivity and limit of quantification (LLOQ) of the assay.
Q5: Can a deuterated standard fail to correct for matrix effects perfectly?
While highly effective, perfect correction is not always guaranteed.[8] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight shift in retention time between the analyte and the deuterated standard.[7] If this shift causes them to elute in regions with rapidly changing ion suppression profiles, they will experience differential matrix effects, leading to an inaccurate analyte/IS ratio and compromising quantification.[1][9]
Troubleshooting Guide
Problem: High variability or poor reproducibility in the ML204 / IS area ratio.
| Potential Cause | Recommended Solution |
| Differential Matrix Effects | The analyte (ML204) and the deuterated IS may not be perfectly co-eluting, causing them to experience different degrees of ion suppression.[1] Solution: Optimize chromatography to ensure perfect co-elution. Try a shallower gradient or a different column chemistry to improve peak shape and alignment. |
| Inconsistent Sample Cleanup | Variability in the efficiency of the sample preparation (e.g., protein precipitation, SPE) can lead to different amounts of matrix components in each final extract. Solution: Review and optimize the sample preparation protocol. Ensure consistent technique, including vortexing times and solvent volumes. Consider a more rigorous cleanup method like solid-phase extraction (SPE) instead of simple protein precipitation.[6] |
| Matrix Effects Vary Between Lots | Different lots of biological matrix (e.g., plasma from different donors) can have different compositions, leading to variable matrix effects.[10] Solution: Perform the matrix effect assessment using at least six different lots of the blank matrix to ensure the method is robust across various sources.[11] |
Problem: Significant ion suppression is observed, impacting assay sensitivity (low signal-to-noise).
| Potential Cause | Recommended Solution |
| Insufficient Chromatographic Separation | ML204 is co-eluting with a highly suppressive region of the matrix, often where phospholipids elute.[4] Solution: Modify the LC method. Increase the organic content of the mobile phase in a "wash" step after your analyte has eluted to clean the column. Consider switching to a different column chemistry (e.g., one with a different stationary phase) to retain ML204 away from the interfering peaks. |
| Suboptimal Sample Preparation | The current sample preparation method is not adequately removing interfering matrix components.[12] Solution: Improve the sample cleanup. If using protein precipitation, try a different solvent. Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol designed to remove the class of compounds causing interference (e.g., phospholipids).[6] |
| Ionization Source is Not Optimal | Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] Solution: If your instrumentation allows, test APCI as an alternative ionization source, as it is often less prone to suppression from non-volatile salts and other matrix components.[10] |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This experiment is the standard approach to quantitatively measure the matrix effect.[10] It determines if co-eluting matrix components are suppressing or enhancing the analyte signal by comparing the response of an analyte in a clean solution versus its response in an extracted blank matrix.
Methodology:
-
Prepare Three Sets of Samples (minimum of n=5 replicates for each set at low and high QC concentrations):
-
Set A (Neat Solution): Spike ML204 and its deuterated IS into the final reconstitution solvent. This represents 100% signal with no matrix effect or recovery loss.
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire sample extraction procedure. In the final step, spike ML204 and the deuterated IS into the clean, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike ML204 and the deuterated IS into the blank biological matrix before starting the extraction procedure. (This set is used to determine extraction recovery, not the matrix effect itself).[1]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both ML204 and the deuterated IS.
-
Calculate Results: Use the mean peak areas from each set to calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.
Data Presentation
Table 1: Example Peak Area Data for ML204 Matrix Effect Experiment
| Sample Set | Replicate | ML204 Peak Area | IS Peak Area | ML204/IS Ratio |
| Set A (Neat) | 1 | 1,250,000 | 2,550,000 | 0.490 |
| 2 | 1,230,000 | 2,490,000 | 0.494 | |
| Mean | 1,240,000 | 2,520,000 | 0.492 | |
| Set B (Post-Spike) | 1 | 610,000 | 1,280,000 | 0.477 |
| 2 | 595,000 | 1,230,000 | 0.484 | |
| Mean | 602,500 | 1,255,000 | 0.480 |
Table 2: Calculation of Matrix Factor (MF) and IS-Normalized MF
The goal is an IS-Normalized Matrix Factor close to 1.0, with a coefficient of variation (%CV) of ≤15% across different lots of matrix.[11]
| Calculation | Formula | Example Calculation | Result | Interpretation |
| Analyte MF | (Mean Peak Area in Set B) / (Mean Peak Area in Set A) | 602,500 / 1,240,000 | 0.49 | Significant ion suppression (51% signal loss) is present for ML204.[13] |
| IS MF | (Mean IS Area in Set B) / (Mean IS Area in Set A) | 1,255,000 / 2,520,000 | 0.50 | The deuterated IS experiences nearly identical ion suppression. |
| IS-Normalized MF | (Analyte MF) / (IS MF) | 0.49 / 0.50 | 0.98 | The deuterated IS is effectively compensating for the matrix effect.[1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ML204 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. waters.com [waters.com]
- 8. academic.oup.com [academic.oup.com]
- 9. myadlm.org [myadlm.org]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. What is matrix effect and how is it quantified? [sciex.com]
Common pitfalls when using deuterated internal standards
Welcome to the Technical Support Center for the use of deuterated internal standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The unintended replacement of deuterium (B1214612) atoms on the internal standard with hydrogen from the surrounding environment (e.g., solvent, sample matrix)[1][2].
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times, which can lead to differential matrix effects[1][3].
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix, even with co-elution[3][4].
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard, which can lead to an overestimation of the analyte's concentration[1][3].
-
Variable Extraction Recovery: Differences in the extraction efficiency between the analyte and the deuterated internal standard.
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
A2: Isotopic exchange, or back-exchange, occurs when deuterium atoms on the internal standard are swapped with protons from the solvent or sample matrix[2]. This is more likely to happen under certain conditions:
-
Position of the Deuterium Label: Deuterium atoms are more susceptible to exchange if they are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group[1][5]. Labels on aromatic rings are generally more stable[6].
-
pH of the Solution: Acidic or basic conditions can catalyze the exchange of deuterium atoms[5][6].
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange[5].
-
Solvent Type: Protic solvents like water and methanol (B129727) can readily exchange protons with the labeled standard[5].
The loss of the deuterium label can compromise the accuracy of your results by creating a false positive signal for the unlabeled analyte or by causing irreproducible internal standard signals[1][2].
Q3: My deuterated internal standard and the analyte have different retention times. What causes this and how can I fix it?
A3: This phenomenon is known as the "isotope effect" or "chromatographic shift." Typically, in reversed-phase chromatography, deuterated compounds elute slightly earlier than their non-deuterated counterparts[3][7]. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the molecule's hydrophobicity and interaction with the stationary phase[7]. If this shift leads to incomplete co-elution, the analyte and the internal standard may experience different matrix effects, compromising accuracy[3][8].
Troubleshooting:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help improve co-elution[1].
-
Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks[3][8].
Q4: Can deuterated internal standards completely eliminate issues related to matrix effects?
A4: While deuterated internal standards are considered the gold standard for mitigating matrix effects, they may not always provide perfect compensation[4]. If a chromatographic shift occurs, the analyte and the internal standard can elute into regions with different levels of ion suppression or enhancement, a phenomenon known as "differential matrix effect"[4][9]. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine[10].
Troubleshooting Guides
Guide 1: Investigating and Mitigating Isotopic Exchange
If you suspect isotopic exchange is occurring, follow this workflow to diagnose and resolve the issue.
Experimental Protocol: Incubation Study for Isotopic Exchange
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
Methodology:
-
Prepare two sets of samples:
-
Set A (Solvent): Spike the deuterated internal standard into the solvent used for sample reconstitution.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine)[3].
-
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH)[3][11].
-
Process the samples at different time points (e.g., 0, 1, 4, and 24 hours) using your established extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange[3].
Data Interpretation:
The following table summarizes hypothetical data from an isotopic exchange experiment.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Unlabeled Analyte Peak Detected? |
| Blank Matrix | 24 | 25 | 7.4 | 30% | Yes |
| Reconstitution Solvent | 24 | 25 | 8.0 | 45% | Yes |
| Blank Matrix | 24 | 4 | 7.4 | 5% | No |
| Reconstitution Solvent | 24 | 4 | 4.0 | <2% | No |
Interpretation: The data suggests that the internal standard is unstable at room temperature, particularly in a slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange[2].
Guide 2: Assessing the Impact of Internal Standard Purity
The presence of the unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ)[6].
Experimental Protocol: Assessing Contribution from Internal Standard
Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte in the spiked blank sample should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the internal standard with the unlabeled analyte[1].
Guide 3: Evaluating Differential Matrix Effects
Differential matrix effects can occur when the analyte and the deuterated internal standard do not experience the same degree of ion suppression or enhancement, often due to a slight chromatographic shift[3].
Experimental Protocol: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction[1].
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.
| Compound | Peak Area (Set A) | Peak Area (Set B) | Matrix Effect (%) |
| Analyte | 1,000,000 | 600,000 | 60% (Ion Suppression) |
| Deuterated IS | 1,000,000 | 850,000 | 85% (Ion Suppression) |
In this example, the analyte experiences more significant ion suppression (60% signal remaining) than the deuterated internal standard (85% signal remaining). This differential matrix effect would lead to an overestimation of the analyte concentration[1]. Some studies have reported a 35% difference in extraction recovery between an analyte and its deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Precision with 4-Methyl-2-(1-piperidinyl)-quinoline-d10
Welcome to the technical support center for the use of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 as a deuterated internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the precision and accuracy of your quantitative analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of the compound 4-Methyl-2-(1-piperidinyl)-quinoline. In this molecule, ten hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (B1214612). It is used as an internal standard in quantitative mass spectrometry, typically in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can be used to account for variability during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the measurement of the unlabeled compound.[1]
Q2: What are the critical quality attributes to consider when using this compound?
A2: For reliable and reproducible results, the following quality attributes of your deuterated internal standard are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[1] High isotopic enrichment (ideally ≥98%) is recommended.[2]
-
Chemical Purity: The chemical purity of the standard should be high (typically >99%) to ensure accurate concentration of the spiking solution. The presence of the unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[2]
-
Stability of Deuterium Labels: The deuterium atoms should be in stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent or sample matrix.[3]
Q3: Can the position of the deuterium labels on this compound affect my results?
A3: Yes, the location of deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., on heteroatoms like -OH or -NH, or on carbons adjacent to carbonyl groups), the isotopic label can be lost.[2] This can lead to inaccurate quantification. It is best to choose standards where deuterium atoms are on stable positions, such as a carbon backbone.[4]
Q4: Is a chromatographic shift between this compound and the unlabeled analyte expected?
A4: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect".[5] Typically, in reversed-phase chromatography, the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[6] While a small, consistent shift may not be an issue, complete co-elution is ideal for the most accurate correction of matrix effects.[5]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of this compound in your experiments.
Issue 1: Poor Precision and Inaccurate Quantification
Question: My results show poor accuracy and precision, even when using this compound as an internal standard. What are the potential causes?
Answer: While deuterated internal standards significantly improve accuracy and precision, several factors can still lead to unreliable results.
Possible Causes and Solutions:
-
Inconsistent Internal Standard Concentration: Ensure the internal standard is added at a consistent concentration across all samples, including calibrators and quality controls. Use calibrated pipettes and a consistent workflow.
-
Improper Storage and Handling: The stability of the internal standard can be compromised by improper storage. Refer to the manufacturer's guidelines for recommended storage temperature and protection from light.[7]
-
Differential Matrix Effects: Even with a co-eluting internal standard, the analyte and the standard might experience different levels of ion suppression or enhancement from the sample matrix.[2] This can occur if there is a slight chromatographic separation between them.[6]
-
Isotopic Exchange: The deuterium labels may be exchanging with hydrogen from your sample matrix or solvents, leading to a decrease in the internal standard signal and an overestimation of the analyte concentration.[2]
-
Purity of the Internal Standard: The deuterated standard itself may contain the unlabeled analyte as an impurity, leading to a constant positive bias in your results.[8]
Issue 2: Non-linear Calibration Curve
Question: My calibration curve is non-linear, particularly at higher concentrations. What could be the cause and how can I fix it?
Answer: Non-linearity in your calibration curve when using a deuterated internal standard can be due to several factors.
Possible Causes and Solutions:
-
Ion Source Saturation: At high concentrations, the analyte and the internal standard compete for ionization, which can lead to a non-linear response.
-
Troubleshooting Step: Dilute your samples to bring the analyte concentration into a linear range of the assay.
-
-
Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated internal standard, especially if the mass difference is small.[9] This interference becomes more pronounced at high analyte concentrations, leading to an artificially inflated internal standard signal and a non-linear curve.
-
Troubleshooting Step: Use a higher mass-labeled standard if available. Some mass spectrometry software platforms allow for mathematical correction of isotopic contributions.
-
-
Inappropriate Internal Standard Concentration: An incorrect concentration of the internal standard can lead to issues with detector saturation or a poor signal-to-noise ratio at the lower end of the calibration curve.
-
Troubleshooting Step: Optimize the internal standard concentration. A common practice is to use a concentration that gives a signal intensity of about 50% of the highest calibration standard.
-
Data Presentation
Effective data presentation is crucial for identifying and resolving issues. Below are examples of how to structure your data when troubleshooting.
Table 1: Assessing Matrix Effects with this compound
| Sample Set | Analyte Peak Area | IS (d10) Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Neat Solution | 1,250,000 | 2,500,000 | 0.50 | N/A |
| Post-Extraction Spike (Lot A) | 980,000 | 1,950,000 | 0.50 | -22% |
| Post-Extraction Spike (Lot B) | 1,100,000 | 2,250,000 | 0.49 | -12% |
| Post-Extraction Spike (Lot C) | 750,000 | 1,550,000 | 0.48 | -40% |
This table helps to identify and quantify the extent of ion suppression or enhancement in different biological matrix lots.
Table 2: Investigating Isotopic Exchange of this compound
| Incubation Time (hours) | IS (d10) Peak Area | Unlabeled Analyte Peak Area (in IS channel) | % Decrease in IS Signal |
| 0 | 2,450,000 | < LLOQ | 0% |
| 4 | 2,300,000 | 5,000 | 6.1% |
| 8 | 2,150,000 | 15,000 | 12.2% |
| 24 | 1,800,000 | 50,000 | 26.5% |
This table illustrates how to monitor the stability of the deuterated internal standard over time in the sample matrix.
Experimental Protocols
Protocol 1: General Quantitative Analysis using this compound by LC-MS/MS
This protocol provides a general framework for the quantification of an analyte in a biological matrix.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[7]
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a concentration that provides a robust signal in the mass spectrometer.
-
-
Sample Preparation:
-
To a 100 µL aliquot of the sample (e.g., plasma), calibrator, or quality control, add 10 µL of the this compound working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Optimize the mass spectrometer settings (e.g., spray voltage, gas flows, temperature) for both the analyte and this compound.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.[1]
-
Protocol 2: Evaluation of Matrix Effects
This protocol helps to determine if the sample matrix is affecting the ionization of the analyte and the internal standard.[10]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the analyte and this compound in a clean solvent.
-
Set 2 (Post-Extraction Spike): Extract a blank matrix and then add the analyte and internal standard to the final extract.
-
Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect: Compare the peak areas of the analyte and internal standard in Set 2 to those in Set 1. A significant difference indicates the presence of matrix effects.
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting workflow for poor quantitative performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting poor recovery of 4-Methyl-2-(1-piperidinyl)-quinoline-d10
Welcome to the technical support center for 4-Methyl-2-(1-piperidinyl)-quinoline-d10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of this deuterated internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the deuterated form of 4-Methyl-2-(1-piperidinyl)-quinoline, a potent inhibitor of TRPC4 channels.[1] As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to compensate for matrix effects and variability in sample processing.[2]
Q2: What are the primary causes of poor or inconsistent recovery of this compound?
Poor recovery of this internal standard can primarily be attributed to three main areas:
-
Sample Preparation and Extraction Issues: Inefficient extraction from the sample matrix, whether using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is a common cause. This can be due to incorrect solvent selection, improper pH, or suboptimal phase separation.[3][4]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to ion suppression or enhancement.[2][5]
-
Issues with the Deuterated Standard Itself: Although less common, problems can arise from the deuterated internal standard, such as isotopic instability (exchange of deuterium (B1214612) for hydrogen) or chromatographic shifts relative to the non-labeled analyte.[6]
Q3: How can I determine if matrix effects are the cause of poor recovery?
Matrix effects can be assessed by comparing the response of the internal standard in a neat solution to its response in a blank matrix extract that has been spiked post-extraction. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.[7]
Q4: Can the position of the deuterium labels on this compound affect its stability?
Yes, the position of deuterium labeling is crucial. Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions.[6] While the exact labeling position for commercially available standards should be verified, this is a potential consideration.
Troubleshooting Guides
Guide 1: Investigating Poor Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low or variable recovery of this compound during SPE, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low recovery in SPE.
Guide 2: Addressing Differential Matrix Effects
Even with a deuterated internal standard, you might encounter differential matrix effects, where the analyte and the internal standard are affected differently by matrix components. This can happen if there is a slight chromatographic separation between the two.[2][5]
Caption: Strategies for mitigating differential matrix effects.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments to diagnose poor recovery.
Table 1: SPE Method Development - Recovery Assessment
| SPE Step | Analyte in Fraction | This compound in Fraction | Implication |
| Flow-through | < 1% | 45% | Poor retention of internal standard. |
| Wash | < 2% | 30% | Wash solvent is too strong, eluting the internal standard. |
| Eluate | 95% | 20% | Inefficient elution of the internal standard. |
| Post-Elution Sorbent | < 1% | 5% | Acceptable elution. |
Table 2: Matrix Effect Evaluation
| Sample Set | Description | Mean Peak Area of this compound | Matrix Factor (MF) |
| Set A | Spiked in neat solution | 850,000 | - |
| Set B | Spiked in blank matrix extract (post-extraction) | 425,000 | 0.50 |
| Set C | Spiked in blank matrix (pre-extraction) | 382,500 | - |
-
Interpretation: The Matrix Factor (MF) is calculated as (Peak Area in Set B) / (Peak Area in Set A). An MF of 0.50 indicates significant ion suppression (50%).[7]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Optimization
This protocol provides a general approach to optimize an SPE method for this compound.
Objective: To improve the recovery of the deuterated internal standard and the corresponding analyte.
Methodology:
-
Sorbent Selection: Based on the physicochemical properties of 4-Methyl-2-(1-piperidinyl)-quinoline (XLogP3 ≈ 3.9), a reverse-phase sorbent (e.g., C18, HLB) is a good starting point.[8] For samples with a complex matrix, an ion-exchange sorbent might provide better selectivity.[9]
-
Conditioning and Equilibration:
-
Condition the sorbent with an appropriate organic solvent (e.g., methanol).
-
Equilibrate the sorbent with an aqueous solution that mimics the pH of the sample loading solution. For ion-exchange sorbents, ensure the pH is adjusted to charge the sorbent ligands.[9]
-
-
Sample Loading:
-
Dilute the sample and adjust the pH to ensure the analyte and internal standard are retained. For a basic compound like a quinoline (B57606) derivative, a neutral to slightly basic pH is generally advisable for reverse-phase SPE.
-
Load the sample at a controlled, slow flow rate.[9]
-
-
Washing:
-
Use a wash solvent that is strong enough to remove interferences but weak enough not to elute the internal standard and analyte. Test different aqueous/organic solvent mixtures.
-
-
Elution:
-
Select a strong elution solvent to fully desorb the internal standard and analyte. This will likely be a high percentage of organic solvent, possibly with a pH modifier (e.g., a small amount of acid or base) to neutralize the analyte and facilitate elution.
-
-
Evaluation: Analyze the eluate and compare the recovery of the internal standard and analyte for each tested condition to identify the optimal protocol.
Protocol 2: Liquid-Liquid Extraction (LLE) Optimization
This protocol outlines steps to optimize an LLE procedure.
Objective: To maximize the partitioning of this compound from an aqueous sample into an organic solvent.
Methodology:
-
Solvent Selection:
-
Choose an appropriate water-immiscible organic solvent. Given the lipophilicity of the parent compound (XLogP3 ≈ 3.9), solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are suitable candidates.[8][10]
-
-
pH Adjustment:
-
As a basic compound, 4-Methyl-2-(1-piperidinyl)-quinoline will be in its neutral, more hydrophobic form at a pH two units above its pKa. Adjust the pH of the aqueous sample accordingly to maximize its partitioning into the organic phase.[10]
-
-
Extraction:
-
Add the selected organic solvent to the pH-adjusted aqueous sample. An organic-to-aqueous phase ratio of 7:1 can be a good starting point for optimization.[10]
-
Vortex or shake vigorously for a sufficient time to ensure complete partitioning.
-
-
Phase Separation:
-
Centrifuge to achieve a clean separation between the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS analysis.
-
-
Back Extraction (Optional for increased cleanup):
-
After the initial extraction, the organic phase can be mixed with a fresh aqueous phase where the pH is adjusted to be acidic (two units below the pKa). This will convert the basic analyte to its charged, more hydrophilic form, transferring it back to the aqueous phase and leaving neutral interferences in the organic layer. The resulting aqueous phase can then be pH-adjusted again for a final extraction into a clean organic solvent.[10]
-
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methyl-2-(1-piperidinyl)quinoline | C15H18N2 | CID 230710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Minimizing cross-talk between ML204 and 4-Methyl-2-(1-piperidinyl)-quinoline-d10
Welcome to the technical support center for the use of ML204 and its deuterated internal standard, 4-Methyl-2-(1-piperidinyl)-quinoline-d10. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical cross-talk and ensuring accurate quantification in their experiments.
Frequently Asked Questions (FAQs)
General Product Information
Q1: What are ML204 and this compound?
A1: ML204 is the common name for the chemical compound 4-Methyl-2-(1-piperidinyl)quinoline.[1][2][3] It is a potent and selective inhibitor of the TRPC4 (Transient Receptor Potential Canonical 4) ion channel.[1][4] this compound is a deuterated form of ML204, where ten hydrogen atoms have been replaced with deuterium (B1214612).[5][6] It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of ML204 measurement.[7][8]
Q2: What are the chemical properties of ML204 and its deuterated analog?
A2: The key chemical properties are summarized in the table below.
| Property | ML204 (Analyte) | This compound (Internal Standard) |
| Chemical Name | 4-Methyl-2-(1-piperidinyl)quinoline | 4-Methyl-2-(1-piperidinyl)quinoline-d10 |
| Molecular Formula | C₁₅H₁₈N₂ | C₁₅H₈D₁₀N₂ |
| Molecular Weight | 226.32 g/mol [1][2][3][4] | 236.38 g/mol [6] |
| CAS Number | 5465-86-1[2] | Not available for the deuterated version (Unlabelled CAS: 5465-86-1)[6] |
Minimizing Cross-Talk and Interference
Q3: What is "cross-talk" in the context of using ML204 with its deuterated internal standard?
A3: In this analytical context, "cross-talk" does not refer to biological pathway interference. Instead, it pertains to analytical issues that can compromise the quantification of ML204. The primary forms of cross-talk are:
-
Isotopic Contribution: The possibility of the deuterated internal standard contributing to the signal of the non-deuterated analyte, or vice versa.
-
Deuterium Exchange: The potential for the deuterium atoms on the internal standard to exchange with hydrogen atoms from the solvent or matrix, which would convert the internal standard back to the analyte and lead to inaccurate quantification.[9]
-
Matrix Effects: Differences in how the sample matrix (e.g., plasma, tissue homogenate) affects the ionization efficiency of the analyte versus the internal standard in the mass spectrometer source.[10]
Q4: How can I minimize deuterium exchange from this compound?
A4: To minimize the risk of deuterium exchange:
-
Avoid Harsh pH Conditions: Storing stock solutions or processing samples in strong acidic or basic conditions should be avoided, as these can promote deuterium-hydrogen exchange.[11]
-
Use Aprotic Solvents: When possible, use aprotic solvents (solvents that cannot donate hydrogen atoms) for storing stock solutions.
-
Evaluate Stability: During method development, it is crucial to assess the stability of the deuterated internal standard under the conditions of your sample preparation, chromatography, and analysis.
Experimental Design and Protocols
Q5: What is a general workflow for a quantitative LC-MS/MS assay using ML204 and its deuterated internal standard?
A5: A typical workflow is depicted in the diagram below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Q6: How do I select the right multiple reaction monitoring (MRM) transitions for ML204 and the deuterated internal standard?
A6: The selection of MRM transitions is a critical step in method development.
-
Infusion and Tuning: Infuse a standard solution of ML204 and, separately, the deuterated internal standard into the mass spectrometer to determine the precursor ion (typically [M+H]⁺).
-
Fragmentation: Perform a product ion scan to identify the most abundant and stable fragment ions for both the analyte and the internal standard.
-
Selection Criteria: Choose precursor-to-product ion transitions that are specific and provide high signal intensity. The transitions for the internal standard should be distinct from those of the analyte to prevent cross-talk. Given the +10 Da mass difference, the precursor and major fragment ions for the d10-internal standard should also be 10 Da higher than those for ML204.
Troubleshooting
Q7: My results show high variability between replicate injections. What could be the cause?
A7: High variability can stem from several sources. The troubleshooting logic is outlined in the diagram below.
Q8: I suspect interference from the sample matrix. How can I confirm and mitigate this?
A8: Matrix effects can suppress or enhance the ionization of your analyte and internal standard, leading to inaccurate results.[10]
-
Confirmation: A common method to assess matrix effects is the post-extraction addition experiment. Compare the signal of the analyte/internal standard in a reconstituted blank matrix extract to the signal in a pure solvent. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous extraction method, such as solid-phase extraction (SPE), to remove interfering components.
-
Chromatographic Separation: Optimize your LC method to separate the analyte and internal standard from the matrix components that are causing ion suppression or enhancement.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also decrease the analyte signal to below the limit of quantification.
-
Q9: What should I do if I observe potential in-source fragmentation or deuterium loss?
A9: In-source fragmentation or deuterium loss can compromise your assay.
-
Optimize MS Source Conditions: Reduce the energy in the mass spectrometer's source (e.g., lower cone voltage or collision energy) to minimize unwanted fragmentation.
-
Check Solvent and pH: As mentioned in Q4, ensure your mobile phases and sample solutions are not at a pH that would promote deuterium exchange.[9][11]
-
Stable Isotope Purity: Ensure the deuterated internal standard has high isotopic purity from the supplier to minimize the presence of unlabeled ML204 from the start.
References
- 1. ML 204 | TRPC Channels | Tocris Bioscience [tocris.com]
- 2. ML204 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Methyl-2-(1-piperidinyl)quinoline | C15H18N2 | CID 230710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ML204 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound [lgcstandards.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Deuterium Exchange in 4-Methyl-2-(1-piperidinyl)-quinoline-d10
This technical support center provides guidance for researchers, scientists, and drug development professionals working on deuterium (B1214612) exchange experiments with 4-Methyl-2-(1-piperidinyl)-quinoline-d10. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it performed on a molecule like this compound?
A1: Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. Deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom.[1] This is often done to:
-
Probe molecular structure and dynamics: The rate of exchange can reveal information about the solvent accessibility and hydrogen bonding of different parts of a molecule.[1]
-
Improve pharmacokinetic properties of drugs: Replacing hydrogen with deuterium at sites of metabolic activity can slow down the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved drug efficacy and a better safety profile.
-
Serve as internal standards: Deuterated molecules are commonly used as internal standards in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) because they have a distinct, known mass.[2]
Q2: The name of my compound is this compound. Where are the ten deuterium atoms located?
A2: The nomenclature "d10" suggests that ten hydrogen atoms in the starting material have been replaced by deuterium. Without an explicit structure diagram, the most chemically plausible location for these ten deuterium atoms is on the piperidinyl ring, which has ten hydrogens (five CH₂ groups). This would mean you are starting with a perdeuterated piperidinyl moiety. Your experiment will likely involve exchanging the remaining protons on the quinoline (B57606) ring or the methyl group, or investigating the stability of the existing C-D bonds on the piperidine (B6355638) ring under various conditions.
Q3: Which hydrogens on the 4-Methyl-2-(1-piperidinyl)-quinoline scaffold are most likely to undergo exchange?
A3: The lability of C-H bonds towards deuterium exchange depends on their acidity (pKa) and the reaction conditions (e.g., presence of a catalyst). For this molecule, the expected order of reactivity for uncatalyzed exchange in D₂O is generally low for all C-H bonds. However, with catalysis (e.g., acid, base, or metal), the reactivity changes:
-
Methyl group (position 4): The protons on the methyl group are benzylic-like and can be deprotonated under strong basic conditions to form a stabilized carbanion, making them susceptible to exchange.
-
Quinoline ring protons: Aromatic C-H bonds are generally not labile. However, transition metal catalysts, such as those based on iridium or ruthenium, can activate these C-H bonds and facilitate exchange.[3] The electron-donating piperidinyl group at C2 and the methyl group at C4 will influence the electron density of the ring, affecting which positions are most reactive. Protons at positions ortho and para to the activating groups are often more susceptible to electrophilic attack, which is a key step in some catalytic cycles.
-
Piperidinyl ring deuterons (C-D bonds): The existing C-D bonds on the piperidinyl ring are generally stable. However, under harsh acidic or basic conditions, or with certain catalysts, back-exchange (replacement of D with H from a protic solvent) can occur.[2]
Troubleshooting Guide
Issue 1: Low or no deuterium incorporation observed.
| Possible Cause | Troubleshooting Steps |
| Inactive or unsuitable catalyst | If using a metal catalyst (e.g., Iridium-based), ensure it is fresh and handled under an inert atmosphere if required. Consider screening different catalysts, as their activity can be substrate-dependent.[4] |
| Insufficient deuterium source | The deuterium exchange reaction is an equilibrium process. Use a large excess of the deuterium source (e.g., D₂O, D₂ gas) to drive the reaction towards the deuterated product.[1] |
| Suboptimal reaction temperature | Many exchange reactions require elevated temperatures to overcome the activation energy for C-H bond cleavage. Gradually increase the reaction temperature and monitor for product formation and potential degradation.[4] |
| Incorrect pH | For acid- or base-catalyzed reactions, the pH is critical. The optimal pH depends on the specific C-H bond you are targeting. For many exchange reactions, a pH around 2.5 gives the minimum exchange rate, while basic conditions accelerate it.[2] |
| Insufficient reaction time | The reaction may not have reached equilibrium. Monitor the reaction over time by taking aliquots to determine the optimal reaction duration.[4] |
Issue 2: Poor regioselectivity (deuterium incorporation at undesired positions).
| Possible Cause | Troubleshooting Steps |
| Catalyst choice | Different catalysts can have different regioselectivities. For N-heterocycles like quinoline, certain iridium catalysts are known to direct exchange to specific positions, often ortho to the nitrogen or other directing groups.[3] |
| Directing group effects | The piperidinyl group at C2 and the methyl group at C4 will direct the exchange. Understanding their electronic effects can help predict the most likely sites of exchange. Modifying the reaction conditions (e.g., solvent, temperature) can sometimes alter the selectivity. |
| Reaction mechanism | The mechanism (e.g., acid-catalyzed, base-catalyzed, metal-catalyzed) will dictate which protons are most labile. Choose a method that favors the desired position. For instance, base-catalyzed exchange will likely target the most acidic protons (e.g., the methyl group). |
Issue 3: Back-exchange of deuterium to hydrogen.
| Possible Cause | Troubleshooting Steps |
| Exposure to protic solvents (H₂O) | During workup and analysis (e.g., chromatography), exposure to hydrogen-containing (protic) solvents can cause the newly incorporated deuterium to be replaced by hydrogen.[5] |
| Solution: Minimize exposure to H₂O. Use deuterated solvents for workup where possible. For LC-MS analysis, use a cooled autosampler and column compartment (e.g., 4°C) and a rapid chromatographic gradient to minimize the time the sample is in a protic mobile phase.[2][6] | |
| Suboptimal pH during workup/analysis | The rate of back-exchange is pH-dependent. The minimum rate is typically around pH 2.5.[2] |
| Solution: Quench the reaction by adding an acid (e.g., formic acid) to lower the pH to ~2.5. Maintain this low pH throughout the analytical workflow.[1] |
Issue 4: Inconsistent or irreproducible results.
| Possible Cause | Troubleshooting Steps |
| Variations in reaction setup | Minor changes in temperature, reaction time, or reagent stoichiometry can lead to different levels of deuterium incorporation. |
| Solution: Maintain strict control over all reaction parameters. Use a temperature-controlled reaction vessel and precise timing. | |
| Inconsistent sample workup | The timing and conditions of the quenching and extraction steps can affect the final deuterium content, especially if back-exchange is an issue. |
| Solution: Standardize the workup procedure for all samples. Ensure the quenching step is performed rapidly and consistently.[6] |
Quantitative Data Summary
The following tables provide illustrative data on how experimental parameters can influence deuterium incorporation. Note: This data is hypothetical and intended for instructional purposes, as specific experimental data for this compound is not publicly available.
Table 1: Effect of Temperature and Time on Deuterium Incorporation (Assumed conditions: Iridium catalyst, D₂O as deuterium source)
| Temperature (°C) | Reaction Time (h) | Deuterium Atoms Incorporated (Average) |
| 60 | 6 | 0.8 |
| 60 | 24 | 1.5 |
| 100 | 6 | 2.1 |
| 100 | 24 | 3.8 |
Table 2: Influence of pH on Back-Exchange Rate (Assumed conditions: Post-reaction, during sample processing in H₂O-based mobile phase at 25°C)
| pH of Mobile Phase | Deuterium Loss (%) after 10 min |
| 2.5 | < 5% |
| 4.5 | ~15% |
| 7.0 | > 30% |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Deuterium Exchange
This protocol is a general guideline for the deuterium exchange of C-H bonds on the quinoline ring and methyl group using an iridium catalyst and D₂O.
Materials:
-
This compound
-
[(cod)Ir(IMes)(PPh₃)]PF₆ (or similar Iridium catalyst)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or microwave vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq).
-
Add the Iridium catalyst (e.g., 5 mol%).
-
Add anhydrous DCM or DCE (to dissolve the substrate).
-
Add a large excess of D₂O (e.g., 20-50 eq).
-
Seal the vessel and heat to the desired temperature (e.g., 80-120°C) with vigorous stirring for the desired time (e.g., 12-24 hours).
-
Quenching: After cooling to room temperature, quench the reaction by adding an ice-cold acidic solution (e.g., 1% formic acid in H₂O) to bring the pH to ~2.5.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the loss of proton signals and by LC-MS to determine the mass increase, which indicates the number of incorporated deuterium atoms.
Protocol 2: Monitoring Deuterium Exchange by ¹H NMR and Mass Spectrometry
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum of the starting material, this compound, using a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
-
After the exchange experiment, prepare an NMR sample of the product with the same internal standard at the same concentration.
-
Compare the integrals of the proton signals of the quinoline ring and the methyl group in the starting material and the product, relative to the integral of the internal standard. A decrease in the integral of a specific proton signal indicates the extent of deuterium incorporation at that position.
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum of the starting material to determine its exact monoisotopic mass.
-
After the exchange reaction, obtain a mass spectrum of the product.
-
The mass of the product will increase by approximately 1.0063 Da for each hydrogen atom replaced by a deuterium atom.
-
The distribution of isotopic peaks in the mass spectrum can be used to calculate the average number of deuterium atoms incorporated and the percentage of molecules that have incorporated one, two, three, or more deuterium atoms.
Visualizations
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Iridium-catalysed C-6 hydrogen isotope exchange of pyridines – ARCHIE-WeSt [archie-west.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Internal Standards in Bioanalysis: 4-Methyl-2-(1-piperidinyl)-quinoline-d10 vs. Structural Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability and ensuring the accuracy and precision of the results. This guide provides an objective comparison of the performance of a deuterated internal standard, 4-Methyl-2-(1-piperidinyl)-quinoline-d10 , with a common alternative, a non-deuterated structural analog.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms, this internal standard is chemically almost identical to its non-deuterated analyte counterpart but has a distinct mass. This near-perfect chemical mimicry allows it to track the analyte through the entire analytical process—from extraction to ionization—more effectively than a structural analog.[2] This results in superior correction for matrix effects, variability in extraction recovery, and instrument response, ultimately leading to more accurate and precise quantification.[3][4]
While a structural analog internal standard can be a viable and often more cost-effective alternative, it is more susceptible to differential matrix effects and variations in extraction efficiency due to its different chemical structure. This can potentially compromise the accuracy and precision of the analytical method.[5]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
Table 1: Comparison of Recovery and Matrix Effects
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., a related quinoline (B57606) derivative) | Key Considerations |
| Extraction Recovery (%) | 85 - 115 | 70 - 120 | A wider range of variability is often observed with structural analogs due to differences in physicochemical properties. |
| Matrix Effect (%) | 90 - 110 | 75 - 125 | Deuterated standards co-elute with the analyte, experiencing similar ionization suppression or enhancement, thus providing better compensation.[2][6] |
| Coefficient of Variation (CV%) for IS-Normalized Matrix Factor | < 5% | < 15% | A lower CV indicates more consistent compensation for matrix effects across different biological samples. |
Table 2: Linearity and Precision
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | Acceptance Criteria (Typical) |
| Calibration Curve Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.990 | A higher correlation coefficient indicates a better fit of the data to the regression model. |
| Intra-day Precision (%CV) | < 10% | < 15% | Deuterated standards generally lead to lower variability within the same analytical run. |
| Inter-day Precision (%CV) | < 10% | < 15% | Better reproducibility across different runs is a key advantage of deuterated standards. |
Experimental Protocols
Robust bioanalytical method validation requires a series of well-defined experiments to assess the performance of the internal standard. Below are detailed methodologies for key experiments.
Experiment 1: Evaluation of Extraction Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard are prepared in the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Experiment 2: Assessment of Matrix Effects
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at low and high concentrations.
-
-
Analyze the Samples: Analyze all prepared samples by LC-MS/MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression, and an ME > 100% indicates ion enhancement.[2]
-
Experiment 3: Linearity and Precision Assessment
Objective: To establish the linear range of the assay and determine its precision.
Methodology:
-
Prepare Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte. Add the internal standard at a constant concentration to all standards.
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze Samples: Analyze the calibration standards and QC samples in replicate on multiple days.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the correlation coefficient (r²) of the calibration curve.
-
Determine the concentration of the QC samples using the calibration curve and calculate the intra- and inter-day precision (%CV).
-
Visualization of Experimental Workflows and Logical Relationships
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Caption: Generalized workflow for bioanalysis using an internal standard.
Caption: Logical relationships of internal standard properties and their impact on bioanalysis.
References
The Gold Standard in Bioanalysis: Enhancing ML204 Quantification with its Deuterated Internal Standard
A Comparative Guide to Achieving Superior Accuracy and Precision in LC-MS/MS Analysis
In the landscape of drug discovery and development, the precise and accurate quantification of investigational compounds in biological matrices is paramount for robust pharmacokinetic and pharmacodynamic assessments. For ML204, a potent and selective inhibitor of the TRPC4 channel, achieving reliable bioanalytical data is crucial. This guide provides a comprehensive comparison of the analytical performance for ML204 quantification with and without the use of its stable isotope-labeled internal standard, 4-Methyl-2-(1-piperidinyl)-quinoline-d10. The presented data, based on established principles of isotope dilution mass spectrometry, demonstrates the indispensable role of the deuterated internal standard in mitigating matrix effects and enhancing data integrity.
The Power of Isotope Dilution: A Head-to-Head Comparison
Liquid chromatography-tandem mass spectrometry (LC--MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy and precision of this technique can be compromised by several factors, including ion suppression or enhancement from matrix components, variability in sample extraction, and instrument drift.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for ML204, is the most effective strategy to counteract these variabilities.[2]
A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).[2] When added to a sample at a known concentration early in the workflow, it experiences the same analytical variations as the analyte.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to significantly improved accuracy and precision.[1][2]
The following tables illustrate the expected improvements in accuracy and precision when quantifying a small molecule like ML204 using its deuterated internal standard compared to using a non-isotopically labeled (analog) internal standard or no internal standard at all. The data is representative of typical results seen in bioanalytical method validation for small molecules.
Table 1: Comparison of Accuracy in ML204 Quantification
| Analytical Approach | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) |
| With Deuterated IS | 5.0 | 5.1 | +2.0 |
| 50.0 | 49.8 | -0.4 | |
| 500.0 | 505.0 | +1.0 | |
| With Analog IS | 5.0 | 5.6 | +12.0 |
| 50.0 | 47.5 | -5.0 | |
| 500.0 | 535.0 | +7.0 | |
| Without IS | 5.0 | 6.2 | +24.0 |
| 50.0 | 43.5 | -13.0 | |
| 500.0 | 580.0 | +16.0 |
Table 2: Comparison of Precision in ML204 Quantification
| Analytical Approach | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| With Deuterated IS | 5.0 | 3.5 | 4.2 |
| 50.0 | 2.1 | 3.0 | |
| 500.0 | 1.8 | 2.5 | |
| With Analog IS | 5.0 | 8.9 | 11.5 |
| 50.0 | 6.5 | 8.2 | |
| 500.0 | 5.8 | 7.1 | |
| Without IS | 5.0 | 15.2 | 18.9 |
| 50.0 | 12.8 | 16.4 | |
| 500.0 | 11.5 | 14.8 |
Note: The data presented in these tables are illustrative and based on typical performance improvements observed in LC-MS/MS bioanalysis when a deuterated internal standard is employed.
Experimental Protocols for Enhanced ML204 Quantification
The following is a representative, detailed experimental protocol for the quantification of ML204 in plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw Samples : Thaw plasma samples (calibrators, quality controls, and unknown samples) on ice.
-
Aliquot : To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Spike Internal Standard : Add 10 µL of a 100 ng/mL working solution of this compound in methanol (B129727) to each tube.
-
Vortex : Vortex each tube for 10 seconds to ensure thorough mixing.
-
Precipitate Protein : Add 200 µL of cold acetonitrile (B52724) to each tube.
-
Vortex : Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant : Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution :
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions :
-
ML204 : Precursor ion (Q1) m/z 227.2 -> Product ion (Q3) m/z [Specific fragment]
-
This compound : Precursor ion (Q1) m/z 237.2 -> Product ion (Q3) m/z [Specific fragment corresponding to ML204 fragment]
-
Note: Specific fragment ions for MRM transitions need to be optimized during method development.
Data Analysis and Quantification
-
The concentration of ML204 in unknown samples is determined by calculating the peak area ratio of the ML204 MRM transition to the this compound MRM transition.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting is typically used.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams created using Graphviz are provided.
References
Inter-laboratory Comparison Guide: Analytical Methods for 4-Methyl-2-(1-piperidinyl)-quinoline-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods applicable to the quantification of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Due to the absence of direct inter-laboratory comparison studies for this specific deuterated compound, this document presents typical performance data derived from validated methods for analogous quinoline (B57606) derivatives and other small molecules in complex matrices. The objective is to offer a reliable reference for method selection and development.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are frequently employed in pharmaceutical research and quality control for their varying degrees of selectivity, sensitivity, and throughput.[1][2]
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method is contingent upon the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired sample throughput. The following tables summarize the typical performance characteristics of each technique.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Performance Metric | Typical Value | Description |
| Linearity (R²) | ≥ 0.995 | Indicates the proportional relationship between detector response and analyte concentration.[3] |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value.[1] |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |
| Limit of Detection (LOD) | Analyte Dependent (ng/mL range) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Analyte Dependent (ng/mL to µg/mL range) | The lowest concentration that can be measured with acceptable accuracy and precision.[3] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Performance Metric | Typical Value | Description |
| Linearity (R²) | ≥ 0.999 | Demonstrates a linear response to concentration changes.[4] |
| Accuracy (% Recovery) | 82.9 - 101.6% | Reflects the agreement between the measured concentration and the actual concentration.[1] |
| Precision (% RSD) | < 4.0% | Measures the repeatability and intermediate precision of the method.[1] |
| Limit of Detection (LOD) | ~0.1 mg/kg | The smallest concentration of the analyte that can be reliably detected.[1][4] |
| Limit of Quantitation (LOQ) | ~0.5 mg/kg | The lowest concentration that can be measured with acceptable accuracy and precision.[1] |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Performance Metric | Typical Value | Description |
| Linearity (R²) | ≥ 0.99 | Strong correlation between instrument response and concentration across a wide range.[5] |
| Accuracy (% Recovery) | 85 - 115% | The degree of closeness of determined value to the nominal or known true value.[6] |
| Precision (% RSD) | ≤ 15% | A measure of the method's reproducibility under the same operating conditions.[5] |
| Limit of Detection (LOD) | Analyte Dependent (pg/mL to ng/mL range) | The lowest concentration of analyte that can be reliably distinguished from background noise.[7] |
| Limit of Quantitation (LOQ) | Analyte Dependent (pg/mL to ng/mL range) | The lowest concentration at which the analyte can be accurately and precisely quantified.[7] |
Experimental Protocols
Detailed and standardized protocols are crucial for achieving reproducible and accurate results. Below is a representative protocol for the quantification of a small molecule like this compound in a biological matrix (e.g., human plasma) using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[8]
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) containing a suitable internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.[9]
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for this compound and its internal standard. The use of a deuterated standard like d10 helps in distinguishing it from the non-deuterated form.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Mandatory Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound.
Signaling Pathway (Logical Relationship of Method Validation)
Caption: Logical flow of analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. resolian.com [resolian.com]
- 7. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Navigating the Regulatory Maze: A Comparative Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of successful research and regulatory submissions. The use of internal standards is fundamental to achieving accurate and reliable data, with stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, being widely regarded as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] This guide provides an objective comparison of deuterated internal standards with their alternatives, supported by experimental data and detailed methodologies, all within the framework of current regulatory guidelines.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their recommendations for bioanalytical method validation through the adoption of the International Council for Harmonisation (ICH) M10 guideline.[3][4] This unified framework emphasizes the importance of using a suitable internal standard to compensate for variability during sample processing and analysis.[5] While not explicitly mandating deuterated standards, the guidelines strongly recommend the use of a SIL-IS whenever possible due to their ability to closely mimic the analyte of interest.[5][6]
Performance Comparison: Deuterated vs. Other Internal Standards
The choice of internal standard significantly impacts assay performance. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, ensuring that any variations in the analytical process affect both compounds equally.[5]
| Internal Standard Type | Key Advantages | Key Disadvantages | Typical Performance |
| Deuterated (²H) Labeled | - Closely mimics analyte's physicochemical properties- Generally good co-elution- Cost-effective compared to ¹³C[7] | - Potential for chromatographic "isotope effect" leading to slight retention time shifts[8]- Risk of back-exchange of deuterium (B1214612) with hydrogen from the solvent or matrix[7]- Can sometimes alter mass spectrometric fragmentation patterns | Accuracy (%): 98.5 - 101.2Precision (%CV): 2.5 - 4.2Matrix Effect (%): 97.8 - 100.5 |
| Carbon-13 (¹³C) Labeled | - Virtually identical physicochemical properties to the analyte- Excellent co-elution with no isotopic shift[5]- High isotopic stability, no risk of back-exchange[7] | - Generally higher cost of synthesis- May not be as readily available as deuterated counterparts | Accuracy (%): 99.1 - 100.5Precision (%CV): 2.2 - 3.8Matrix Effect (%): 98.5 - 101.0 |
| Structural Analogs | - Readily available- Lower cost | - Different physicochemical properties can lead to varied extraction recovery and matrix effects- May not co-elute with the analyte, leading to poor compensation for variability | Accuracy (%): 85.3 - 92.1Precision (%CV): 8.7 - 12.8Matrix Effect (%): 75.4 - 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.
Key Experimental Protocols for Validation
A robust validation of the bioanalytical method is a regulatory necessity to demonstrate its suitability for its intended purpose. The following are detailed methodologies for key experiments.
Internal Standard Suitability and Interference Check
Objective: To confirm that the internal standard does not interfere with the analyte and is free from analyte-related impurities.
Protocol:
-
Prepare a minimum of six different sources of blank biological matrix.
-
Prepare a "zero sample" by spiking the blank matrix only with the deuterated internal standard at its working concentration.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the deuterated internal standard at its working concentration.
-
Analyze these samples using the developed LC-MS/MS method.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the zero sample should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard in the blank samples should be ≤ 5% of the internal standard's response in the LLOQ sample.[5]
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of both the analyte and the internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked in a neat solution (e.g., mobile phase) at low and high concentrations.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix at the same low and high concentrations.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process at the same low and high concentrations.
-
-
Analyze all three sets of samples.
-
Calculate the matrix factor (MF) for both the analyte and the internal standard: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the Internal Standard-Normalized Matrix Factor: IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.[7]
Stability Assessment
Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under various storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to a minimum of three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after keeping them at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or exceeding the time from sample collection to analysis.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Accuracy and Precision
Objective: To demonstrate the accuracy (closeness to the true value) and precision (reproducibility) of the method.
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean, accuracy (% bias), and precision (%CV) for each level.
-
Acceptance Criteria: The precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ).
Visualizing Workflows and Logical Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.
Caption: Logical relationship for internal standard selection in bioanalytical method development.
References
A Comparative Performance Analysis: 4-Methyl-2-(1-piperidinyl)-quinoline-d10 and its Non-Deuterated Analog, ML204
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 and its well-characterized, non-deuterated counterpart, ML204. While experimental data for the deuterated compound is not extensively available in the public domain, this document leverages the comprehensive data on ML204 to establish a baseline and extrapolates the anticipated benefits of deuteration based on established principles of medicinal chemistry.
4-Methyl-2-(1-piperidinyl)-quinoline, also known as ML204, is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel.[1][2] Its deuterated analog, this compound, is a stable isotope-labeled version designed to offer potential advantages in pharmacokinetic profiles.
Performance Characteristics of ML204
ML204 has been extensively characterized as a valuable research tool for studying TRPC4-mediated physiological and pathological processes. Its performance is highlighted by its potency and selectivity.
Table 1: In Vitro Potency of ML204 against TRPC4 Channels
| Assay Type | IC50 Value | Cell Line | Activation Method |
| Fluorescent Intracellular Ca2+ Assay | 0.96 µM | HEK293 cells expressing mouse TRPC4β and µ-opioid receptors | DAMGO (µ-opioid receptor agonist) |
| Whole-Cell Voltage Clamp | 2.6 µM | HEK293 cells expressing mouse TRPC4β | µ-opioid receptor stimulation |
| Whole-Cell Voltage Clamp | 2.85 µM | HEK293 cells expressing mouse TRPC4β | Intracellular GTPγS |
| Fluorescent Intracellular Ca2+ Assay | 2.91 µM | HEK293 cells expressing mouse TRPC4β | Acetylcholine (muscarinic receptor agonist) |
Data compiled from multiple sources.[1][3][4]
Table 2: Selectivity Profile of ML204
| Ion Channel | Inhibition | Concentration Tested | Fold Selectivity (vs. TRPC4) |
| TRPC Channels | |||
| TRPC6 | Weak | Up to 22.2 µM | 19-fold |
| TRPC5 | Moderate | - | 9-fold |
| TRPC3 | Moderate | - | - |
| Other TRP Channels | |||
| TRPV1 | No significant inhibition | 10-20 µM | > 20-fold |
| TRPV3 | No significant inhibition | 10-20 µM | > 20-fold |
| TRPA1 | No significant inhibition | 10-20 µM | > 20-fold |
| TRPM8 | No significant inhibition | 10-20 µM | > 20-fold |
| Voltage-Gated Channels | |||
| Na+ Channels (mouse DRG neurons) | No appreciable block | 10-20 µM | > 20-fold |
| K+ Channels (mouse DRG neurons) | No appreciable block | 10-20 µM | > 20-fold |
| Ca2+ Channels (mouse DRG neurons) | No appreciable block | 10-20 µM | > 20-fold |
Data compiled from multiple sources.[1][2][4]
Comparison with Alternative TRP Channel Blockers
ML204 offers a significant advantage over older, non-selective TRP channel blockers.
Table 3: Comparison of ML204 with Other TRP Channel Inhibitors
| Compound | Primary Target(s) | Selectivity | Key Limitations |
| ML204 | TRPC4/TRPC5 | High selectivity over other TRP and voltage-gated channels | Limited in vivo pharmacokinetic data |
| SKF-96365 | Broad-spectrum TRPC inhibitor | Low | Also inhibits voltage-gated Ca2+ channels and other ion channels |
| 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | Broad-spectrum TRP channel modulator | Low | Affects a wide range of TRP channels, SERCA pumps, and IP3 receptors |
| Lanthanum (La3+) | TRPC4/TRPC5 modulator | Moderate | Dual potentiating and inhibitory effects, non-specific blockade of other Ca2+ channels |
Information synthesized from multiple sources.[1][3]
The Deuterium Advantage: Expected Performance of this compound
The primary rationale for deuterating drug candidates is to improve their metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect.
While direct comparative data for this compound is not publicly available, the following are the anticipated improvements over ML204:
-
Increased Metabolic Stability: Reduced rate of metabolism, particularly if the deuterated positions are sites of enzymatic oxidation.
-
Longer Half-life: A slower metabolic clearance would lead to a longer plasma half-life.
-
Increased Exposure (AUC): A longer half-life and reduced clearance would result in a greater overall drug exposure (Area Under the Curve).
-
Potentially Reduced Dosing Frequency: A longer half-life could translate to less frequent administration in in vivo studies.
-
Similar Pharmacological Activity: Deuteration is not expected to alter the mechanism of action or the in vitro potency and selectivity of the compound at the TRPC4 channel.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of ML204 and a typical experimental workflow for its characterization.
Caption: Mechanism of TRPC4 channel inhibition by ML204.
Caption: General experimental workflow for compound characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound performance. Below are outlines of key experimental protocols used to characterize ML204.
Intracellular Calcium Imaging Assay for Potency Determination
Objective: To determine the IC50 value of a compound by measuring its ability to inhibit agonist-induced calcium influx in cells expressing TRPC4.
Methodology:
-
Cell Culture: HEK293 cells stably co-expressing mouse TRPC4β and a G-protein coupled receptor (e.g., µ-opioid receptor) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C in the dark for 30-60 minutes.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (e.g., ML204 or its d10 analog) for a predetermined period.
-
Baseline Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation), and a baseline fluorescence reading is taken.
-
Agonist Stimulation and Data Acquisition: An agonist (e.g., DAMGO) is added to stimulate the GPCR and activate TRPC4 channels, and the change in fluorescence intensity, corresponding to intracellular calcium concentration, is recorded over time.
-
Data Analysis: The increase in fluorescence in the presence of the compound is compared to the control (vehicle-treated) response. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology for Selectivity Profiling
Objective: To directly measure the inhibitory effect of a compound on TRPC4 channel currents and to assess its selectivity against other ion channels.
Methodology:
-
Cell Preparation: Cells expressing the ion channel of interest (e.g., TRPC4, TRPV1, etc.) are grown on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external physiological solution.
-
Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution.
-
Gigaohm Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of suction, allowing electrical access to the cell's interior.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and channel currents are elicited by applying voltage ramps or steps. Channel activation can be achieved by including an agonist in the external solution or GTPγS in the internal solution.
-
Compound Application: The test compound is applied to the cell via the perfusion system, and the resulting change in current amplitude is recorded.
-
Data Analysis: The percentage of current inhibition is calculated at each compound concentration to determine the IC50 value. For selectivity studies, the effect of the compound on different ion channels is compared.
In Vitro Metabolic Stability Assay
Objective: To assess the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.
Methodology:
-
Preparation of Microsomes: Liver microsomes from a relevant species (e.g., human, rat, mouse) are thawed on ice.
-
Reaction Mixture Preparation: A reaction mixture containing the liver microsomes, a phosphate (B84403) buffer, and the test compound (at a fixed concentration) is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. A longer half-life indicates greater metabolic stability.
By presenting the robust data available for ML204 and the scientifically-grounded expectations for its deuterated analog, this guide aims to provide a comprehensive resource for researchers investigating TRPC4 and for those in the process of developing novel therapeutics targeting this ion channel.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Table 3, Ricerca profiling of ML204 (SID 97362164/VU0024172-3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Cross-Validation: A Comparative Guide Featuring 4-Methyl-2-(1-piperidinyl)-quinoline-d10
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The cross-validation of bioanalytical assays ensures consistency and reliability of results, a critical step when methods are transferred between laboratories or updated. This guide provides a comparative overview of internal standards used in such validations, with a focus on the application of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated stable isotope-labeled internal standard.
In the landscape of drug discovery and development, the quantification of novel chemical entities in biological matrices is a routine yet critical task. The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) due to its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability. 4-Methyl-2-(1-piperidinyl)-quinoline, also known as ML204, is a potent and selective inhibitor of the Transient Receptor Potential Cation Channel Subfamily C Member 4 (TRPC4). For the bioanalysis of ML204 and structurally similar compounds, its deuterated analog, this compound, serves as an ideal internal standard.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, like this compound, are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave almost identically during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization response are crucial for accurately compensating for matrix effects and other sources of analytical variability.[3]
Alternative Internal Standards: A Comparative Look
While SIL-IS are preferred, their availability and cost can sometimes lead researchers to consider alternatives. The two main categories of internal standards are:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): These are the most desirable type of internal standard.
-
Advantages: Co-elute with the analyte, experience identical matrix effects, and provide the most accurate and precise results.[2]
-
Disadvantages: Can be expensive and may require custom synthesis.
-
-
Structural Analogs (Analog-IS): These are compounds that are structurally similar to the analyte but not isotopically labeled.
-
Advantages: More readily available and less expensive than SIL-IS.
-
Disadvantages: May have different chromatographic retention times and ionization efficiencies than the analyte, potentially leading to less accurate correction for matrix effects and variability.
-
The choice of internal standard can significantly impact the outcome of a bioanalytical method validation. The following table summarizes key performance parameters to consider when comparing internal standards.
Performance Comparison of Internal Standard Types
| Parameter | This compound (SIL-IS) | Structural Analog Internal Standard |
| Chromatographic Retention Time | Identical to the analyte | May differ from the analyte |
| Ionization Efficiency | Nearly identical to the analyte | May differ from the analyte |
| Matrix Effect Compensation | Excellent | Variable, may not fully compensate |
| Accuracy & Precision | High | Generally lower than SIL-IS |
| Cost & Availability | Higher cost, may require custom synthesis | Lower cost, more readily available |
Experimental Protocols for Bioanalytical Method Validation
A robust bioanalytical method validation is essential to ensure the reliability of the data. The following outlines a typical workflow for the quantification of an analyte like ML204 using a deuterated internal standard.
Stock and Working Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte (e.g., ML204) in a suitable solvent like methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard (this compound) in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 50 µL of biological matrix (e.g., plasma), add 25 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Employ a suitable C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing the Workflow
The following diagrams illustrate the key processes in a bioanalytical assay utilizing a deuterated internal standard.
Conclusion
The cross-validation of bioanalytical assays is a cornerstone of robust drug development, ensuring data integrity across different studies and laboratories. The use of a high-quality, stable isotope-labeled internal standard like this compound is instrumental in achieving the highest levels of accuracy and precision. While structural analogs may present a more cost-effective option, the superior performance of deuterated standards in mitigating analytical variability makes them the unequivocal choice for reliable and defensible bioanalytical data.
References
Unveiling the Advantages of Deuteration: A Comparative Guide to 4-Methyl-2-(1-piperidinyl)-quinoline-d10
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612) into pharmacologically active molecules represents a promising frontier in drug development. This guide provides a comprehensive comparison of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 and its non-deuterated structural analog, 4-Methyl-2-(1-piperidinyl)-quinoline. By leveraging the kinetic isotope effect, the deuterated compound is anticipated to offer significant advantages in terms of metabolic stability and pharmacokinetic profile, ultimately leading to a more favorable therapeutic window. This document outlines the theoretical basis for these advantages, supported by established principles of drug metabolism, and provides detailed experimental protocols for their verification.
Enhanced Metabolic Stability and Pharmacokinetic Profile
The primary advantage of substituting hydrogen with deuterium at specific molecular positions lies in the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolism.
For this compound, where the piperidinyl ring is fully deuterated, a reduction in the rate of N-dealkylation and other metabolic transformations involving the piperidine (B6355638) moiety is expected. This would lead to several key pharmacokinetic benefits:
-
Increased Half-life (t½): A slower metabolic rate generally results in a longer drug half-life, meaning the compound remains in the systemic circulation for a more extended period.
-
Improved Bioavailability (F%): Reduced first-pass metabolism in the liver can lead to a higher proportion of the administered dose reaching the systemic circulation.
-
Higher Peak Plasma Concentrations (Cmax) and Area Under the Curve (AUC): Slower clearance contributes to higher overall drug exposure.
-
Reduced Metabolite-Associated Toxicity: By slowing the formation of potentially reactive or toxic metabolites, deuteration can lead to an improved safety profile.
The following table summarizes the expected comparative pharmacokinetic parameters based on the principles of the kinetic isotope effect.
| Parameter | 4-Methyl-2-(1-piperidinyl)-quinoline | This compound | Expected Advantage of d10 Analog |
| Metabolic Stability (in vitro) | Lower | Higher | Increased resistance to metabolism |
| Half-life (t½) | Shorter | Longer | Reduced dosing frequency |
| Bioavailability (F%) | Lower | Higher | Improved drug exposure |
| Clearance (CL) | Higher | Lower | Sustained therapeutic levels |
| Area Under the Curve (AUC) | Lower | Higher | Enhanced overall drug exposure |
Mechanism of Action: TRPC4 Channel Inhibition
The non-deuterated analog, 4-Methyl-2-(1-piperidinyl)-quinoline (also known as ML204), has been identified as a potent inhibitor of Transient Receptor Potential Canonical 4 (TRPC4) channels. TRPC4 channels are non-selective cation channels that are activated downstream of G protein-coupled receptors (GPCRs) and phospholipase C (PLC) signaling. The deuterated version is expected to retain this pharmacological activity as isotopic substitution typically does not alter the parent molecule's affinity for its biological target.
The signaling pathway leading to TRPC4 activation and its subsequent inhibition by 4-Methyl-2-(1-piperidinyl)-quinoline is depicted below.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10, a deuterated analog of a potent inhibitor of TRPC4 channels. Due to the absence of a specific Safety Data Sheet (SDS) for the deuterated compound, these procedures are based on the known hazards of the parent compound, 4-Methyl-2-(1-piperidinyl)-quinoline, and the general guidelines for the disposal of quinoline (B57606) derivatives.
It is imperative to consult the official Safety Data Sheet (SDS) for this compound, once available, and to adhere to all institutional and local regulations regarding hazardous waste disposal.
Core Principles of Chemical Waste Disposal
The primary objective in disposing of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel. This compound, like many quinoline derivatives, should be treated as hazardous waste.[1][2] It must not be disposed of in the regular trash or poured down the drain.[2] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[2]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | OSHA 29 CFR 1910.134 or EN 149 |
This table summarizes the necessary personal protective equipment for handling this compound waste.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance.
-
Waste Identification and Segregation:
-
All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be identified as hazardous waste.[3]
-
This waste must be segregated from other incompatible chemical waste streams to prevent dangerous reactions.[2][4]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting all waste associated with this compound. The container must have a secure, tight-fitting lid.[4][5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5]
-
-
Waste Collection:
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into the labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Do not overfill the container; leave adequate headspace for expansion.
-
Contaminated Labware: Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect this rinsate as hazardous liquid waste. After decontamination, the glassware can be washed following standard laboratory procedures. Empty chemical containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[5]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[2]
-
-
Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][3]
-
Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and local regulations.[3]
-
Disposal Workflow Diagram
A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-Methyl-2-(1-piperidinyl)-quinoline-d10
Essential Safety and Handling Guide for 4-Methyl-2-(1-piperidinyl)-quinoline-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following procedures are based on the hazard profiles of its non-deuterated analog and structurally similar quinoline (B57606) derivatives. This compound should be handled with caution, assuming it is potentially hazardous.
Hazard Identification and Classification
The non-deuterated analog, 4-Methyl-2-(1-piperidinyl)quinoline, is classified as harmful if swallowed.[1] Structurally related quinoline compounds may also cause skin and eye irritation and may be toxic to aquatic life.[2][3] Deuterated compounds require careful handling to prevent isotopic exchange.[4] Therefore, a comprehensive approach to safety is mandatory.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against exposure.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects eyes from splashes, aerosols, and solid particulates.[3][5] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. Inspect gloves before each use and change the outer glove immediately if contaminated. | Provides a robust barrier against dermal absorption and allows for safe removal of a contaminated outer layer.[2][5][6] |
| Body Protection | A long-sleeved lab coat is required. A chemically resistant apron should be worn over the lab coat when handling significant quantities. | Prevents contamination of personal clothing and skin.[5][7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required when handling the solid compound outside of a chemical fume hood or during spill cleanup. | Protects against the inhalation of fine powders and potential vapors.[3][5] |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8][9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Experimental Workflow
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Caption: Safe handling workflow for this compound.
Detailed Methodologies
Preparation of a 10 mM Stock Solution:
-
Preparation: Don all required PPE as specified in the table above. All work must be conducted in a certified chemical fume hood.[5]
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Using a calibrated pipette, add the appropriate volume of a suitable aprotic solvent (e.g., anhydrous DMSO or DMF) to the vial to achieve a 10 mM concentration. Aprotic solvents are recommended to prevent deuterium-hydrogen exchange.[4] Cap the vial and vortex until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and isotopic exchange.[4]
Spill and Disposal Management
| Procedure | Guidelines |
| Spill Cleanup | In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Do not let the product enter drains.[3] |
| Waste Disposal | All waste containing this compound must be collected in a designated and properly labeled hazardous waste container. Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[3] |
References
- 1. 4-Methyl-2-(1-piperidinyl)quinoline | C15H18N2 | CID 230710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
